Urofollitropin
Description
Propriétés
IUPAC Name |
(2R)-1-[(4S,7S,10S,16R,19S)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2R)-butan-2-yl]-10-[(1S)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65N11O12S2/c1-6-21(4)33-40(63)52-34(22(5)54)41(64)49-28(16-31(44)56)37(60)50-29(19-67-66-18-25(43)35(58)47-27(38(61)51-33)15-23-9-11-24(55)12-10-23)42(65)53-13-7-8-30(53)39(62)48-26(14-20(2)3)36(59)46-17-32(45)57/h9-12,20-22,25-30,33-34,54-55H,6-8,13-19,43H2,1-5H3,(H2,44,56)(H2,45,57)(H,46,59)(H,47,58)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63)/t21-,22+,25-,26-,27-,28+,29-,30-,33?,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRRIRUAESZNIH-JLSAMJFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@@H]3C(=O)N[C@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65N11O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
980.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26995-91-5 | |
| Record name | Urofollitropin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026995915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Urofollitropin: A Technical Guide to its Molecular Characteristics for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core molecular characteristics of urofollitropin, a highly purified form of human follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and reproductive medicine.
Molecular Structure and Composition
This compound is a glycoprotein hormone belonging to the gonadotropin family. It is a heterodimer composed of two non-covalently linked subunits: an alpha (α) subunit and a beta (β) subunit.[1][2][3][4] The alpha subunit is common to other glycoprotein hormones, including luteinizing hormone (LH), human chorionic gonadotropin (hCG), and thyroid-stimulating hormone (TSH).[4] The beta subunit is unique to FSH and confers its biological specificity.
The primary structure of the alpha subunit consists of 92 amino acids, while the beta subunit is composed of 111 amino acids. The molecular weight of this compound can vary due to its heterogeneous glycosylation, a critical post-translational modification that significantly influences its biological activity and pharmacokinetic profile.
Table 1: Key Molecular Properties of this compound
| Property | Value | Reference |
| Synonyms | Follicle-Stimulating Hormone, FSH, Urofollitrophin | |
| Source | Purified from the urine of postmenopausal women | |
| Structure | Heterodimer of α and β subunits | |
| Alpha Subunit Amino Acids | 92 | |
| Beta Subunit Amino Acids | 111 | |
| Molecular Weight (Approximate) | 34 kDa | |
| Glycosylation Sites | Asn52 and Asn78 (α-subunit), Asn7 and Asn24 (β-subunit) |
Glycosylation and Isoforms
A defining characteristic of this compound is its complex glycosylation pattern. The carbohydrate side chains attached to the polypeptide backbone play a crucial role in receptor binding, signal transduction, and in vivo half-life. The major sites of N-linked glycosylation are at asparagine residues 52 and 78 of the alpha subunit and residues 7 and 24 of the beta subunit.
The heterogeneity in the structure and composition of these oligosaccharide chains, particularly in their sialic acid content, results in the presence of multiple isoforms of this compound. These isoforms can be separated based on their isoelectric point (pI), with more acidic isoforms generally exhibiting a longer circulatory half-life due to reduced clearance by the liver. The specific mixture of isoforms in a this compound preparation can influence its overall biological potency.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by binding to the follicle-stimulating hormone receptor (FSHR), a G-protein coupled receptor (GPCR) located on the surface of granulosa cells in the ovary and Sertoli cells in the testes. Upon binding, the FSHR undergoes a conformational change, initiating a cascade of intracellular signaling events.
Two primary signaling pathways are activated by this compound:
-
cAMP/PKA Pathway: The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream target proteins, ultimately leading to the transcription of genes involved in follicular development, steroidogenesis (estrogen production), and cellular differentiation.
-
PI3K/Akt Pathway: this compound can also activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is primarily involved in promoting cell survival, proliferation, and differentiation.
The interplay between these two pathways is crucial for the proper physiological response to FSH.
Figure 1: this compound Signaling Pathways.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is influenced by its route of administration and its glycosylation pattern. Following subcutaneous or intramuscular injection, this compound is absorbed into the bloodstream. The more heavily sialylated, acidic isoforms tend to have a longer elimination half-life.
Table 2: Pharmacokinetic Parameters of this compound (Single Dose)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | Subcutaneous: ~21 hours; Intramuscular: ~17 hours | |
| Elimination Half-life (t½) | 35-40 hours | |
| Bioavailability | ~74% (Subcutaneous) |
Experimental Protocols for Molecular Characterization
A comprehensive understanding of this compound's molecular characteristics requires a suite of analytical techniques. Below are detailed methodologies for key experiments.
Isoform Separation by Isoelectric Focusing (IEF)
Objective: To separate and visualize the different isoforms of this compound based on their isoelectric points.
Methodology:
-
Sample Preparation: Reconstitute lyophilized this compound in rehydration buffer containing urea, a non-ionic detergent (e.g., CHAPS), a reducing agent (e.g., DTT), and ampholytes corresponding to the desired pH range.
-
IPG Strip Rehydration: Apply the sample solution to an immobilized pH gradient (IPG) strip and allow it to rehydrate overnight at room temperature.
-
Isoelectric Focusing: Place the rehydrated IPG strip onto an IEF cell. Apply a voltage gradient according to a pre-programmed protocol, typically starting with a low voltage and gradually increasing to a higher voltage for a set number of volt-hours.
-
Equilibration: After focusing, equilibrate the IPG strip in a buffer containing SDS and DTT, followed by a second equilibration step in a similar buffer containing iodoacetamide to alkylate the reduced sulfhydryl groups.
-
Second Dimension (SDS-PAGE): Place the equilibrated IPG strip onto a polyacrylamide gel and perform SDS-PAGE to separate the proteins based on their molecular weight.
-
Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the separated isoforms.
Glycosylation Analysis by Mass Spectrometry
Objective: To characterize the N-linked glycans of this compound.
Methodology:
-
Glycan Release: Denature the this compound sample and treat it with the enzyme Peptide-N-Glycosidase F (PNGase F) to release the N-linked glycans.
-
Glycan Labeling: Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) to enhance detection.
-
Purification: Purify the labeled glycans to remove excess labeling reagent and other contaminants.
-
LC-MS/MS Analysis: Separate the labeled glycans using liquid chromatography (LC) coupled to a mass spectrometer (MS). The mass spectrometer will provide information on the mass of each glycan, and tandem mass spectrometry (MS/MS) can be used to determine its structure.
Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the FSH receptor.
Methodology:
-
Cell Culture: Culture cells that stably express the human FSH receptor (e.g., HEK293-FSHR).
-
Radioligand Binding: Incubate the cells with a constant concentration of radiolabeled FSH (e.g., ¹²⁵I-FSH) and increasing concentrations of unlabeled this compound.
-
Separation: Separate the bound and free radioligand by filtration or centrifugation.
-
Quantification: Measure the amount of radioactivity in the bound fraction using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and the Ki (inhibition constant) to determine the binding affinity.
Figure 2: Experimental Workflow for this compound Characterization.
Structure-Function Relationship
The molecular characteristics of this compound are intrinsically linked to its biological function. The heterogeneity of its glycosylation directly impacts its pharmacokinetic and pharmacodynamic properties.
Figure 3: Relationship Between this compound Structure and Function.
Conclusion
This compound is a complex glycoprotein with a well-defined primary structure but significant heterogeneity in its post-translational modifications, particularly glycosylation. This structural diversity gives rise to a range of isoforms that collectively determine the biological activity and pharmacokinetic profile of the drug product. A thorough understanding of these molecular characteristics, achievable through the experimental approaches outlined in this guide, is essential for the development, quality control, and clinical application of this compound in reproductive medicine.
References
urofollitropin signaling pathway analysis in granulosa cells
An in-depth analysis of the urofollitropin signaling cascade in granulosa cells reveals a complex network of intracellular pathways crucial for follicular development, steroidogenesis, and oocyte maturation. This compound, a purified form of human follicle-stimulating hormone (FSH), initiates its biological effects by binding to the FSH receptor (FSHR) on the surface of ovarian granulosa cells.[1][2][3] This interaction triggers a cascade of events that are fundamental for female fertility and are a primary target in assisted reproductive technologies.
Core Signaling Pathways
The binding of this compound to its G protein-coupled receptor (GPCR) predominantly activates the Gs alpha subunit, leading to the stimulation of adenylate cyclase.[1] This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger.[1] The subsequent activation of Protein Kinase A (PKA) represents the central node from which the signaling pathway branches out to regulate a diverse array of cellular functions.
1. The Canonical cAMP/PKA Pathway: Activated PKA directly phosphorylates a multitude of target proteins, including transcription factors like the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus, where it binds to cAMP response elements (CRE) in the promoter regions of target genes, thereby modulating their expression. This is a primary mechanism for inducing genes essential for granulosa cell differentiation and function.
2. The PI3K/Akt Pathway: FSH signaling also engages the Phosphatidylinositol-3-kinase (PI3K)/Akt pathway, which is critical for cell survival, proliferation, and metabolic regulation. PKA can mediate the activation of this pathway, which in turn influences downstream targets such as the Forkhead box protein O1 (FOXO1), a transcription factor involved in apoptosis and cell cycle arrest. FSH-induced activation of Akt leads to the phosphorylation and nuclear exclusion of FOXO1, thereby promoting granulosa cell survival.
3. The MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinases (ERK1/2) and p38 MAPK, are also activated downstream of PKA. This branch of the pathway is crucial for regulating cell proliferation and the expression of key steroidogenic enzymes. The activation of ERK is necessary for the full induction of genes like aromatase (CYP19A1).
These pathways do not operate in isolation; significant cross-talk ensures a coordinated and robust cellular response to FSH stimulation. The culmination of this signaling is the comprehensive regulation of granulosa cell function, leading to follicular growth, the production of estradiol and progesterone, and the expression of the luteinizing hormone receptor (LHCGR), which prepares the follicle for ovulation.
Quantitative Analysis of this compound (FSH) Response
The cellular response to this compound is dose- and time-dependent. Quantitative studies have elucidated the specific changes in gene and protein expression following stimulation.
| Target | Method | Treatment | Time | Result | Reference |
| Gene Expression | |||||
| CYP19A1 (Aromatase) | qPCR | Graded doses of FSH | 4 days | Dose-dependent increase in mRNA abundance. | |
| OCT4 | qPCR | FSH (Concentration not specified) | 24h | 2.15-fold increase in mRNA expression. | |
| OCT4 | qPCR | FSH (Concentration not specified) | 48h | 1.72-fold increase in mRNA expression. | |
| FSHR | qPCR | hCG (mimics LH surge) | Post-injection | 16-fold reduction in mRNA expression. | |
| DHCR7 | qPCR | FSH (5 ng/mL) | Not specified | Significant promotion of mRNA expression. | |
| DHCR7 | qPCR | FSH (>10 ng/mL) | Not specified | Inhibition of mRNA expression. | |
| Protein Phosphorylation | |||||
| Phospho-ERK1/2 | Western Blot | FSH (50 ng/mL) | 10 min - 1h | Peak phosphorylation observed at 10 minutes, sustained for 1 hour. | |
| Phospho-CREB | Western Blot | FSH (50 ng/mL) | 10 min - 4h | Phosphorylation peaks at 10 minutes and gradually declines over 4 hours. | |
| Phospho-p38 MAPK | Western Blot | FSH | Not specified | FSH stimulation activates the p38 MAPK signaling pathway. | |
| Phospho-Akt | Western Blot | FSH | Not specified | FSH enhances the phosphorylation of Akt. |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the core signaling cascade and a typical experimental workflow for its analysis.
Caption: this compound (FSH) signaling cascade in granulosa cells.
Caption: Experimental workflow for analyzing granulosa cell signaling.
Experimental Protocols
Detailed methodologies are critical for the reproducible study of this compound signaling. The following are summarized protocols for key experiments.
Primary Granulosa Cell Isolation and Culture
This protocol is adapted from methods using density gradient centrifugation.
-
Collection: Obtain follicular fluid from patients undergoing oocyte retrieval for in vitro fertilization (IVF). Pool the fluid and keep it at 37°C.
-
Initial Separation: Centrifuge the follicular fluid at 800 x g for 10 minutes at room temperature to pellet the cells. Discard the supernatant.
-
Density Gradient Centrifugation: Resuspend the cell pellet in a balanced salt solution. Carefully layer the cell suspension over an equal volume of a 50% Percoll solution. Centrifuge at 500 x g for 20 minutes without brake. Granulosa cells will form a distinct layer.
-
Cell Recovery: Carefully aspirate the granulosa cell layer. Wash the cells by resuspending them in fresh culture medium and centrifuging at 800 x g for 5 minutes.
-
Enzymatic Digestion (Optional): To obtain a single-cell suspension, incubate with 0.25% trypsin-EDTA for 5-10 minutes at 37°C. Neutralize the trypsin with an equal volume of medium containing 10% Fetal Bovine Serum (FBS).
-
Culturing: Resuspend the final cell pellet in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin. Plate the cells at the desired density and incubate at 37°C in a humidified atmosphere with 5% CO2.
Western Blot Analysis of Protein Phosphorylation
This protocol is designed to detect changes in the phosphorylation status of key signaling proteins like ERK, Akt, and CREB.
-
Cell Treatment: Culture primary granulosa cells to ~80% confluency. Serum-starve the cells for 4-6 hours if necessary. Treat the cells with this compound (e.g., 50 ng/mL) for the desired time points (e.g., 0, 10, 30, 60 minutes).
-
Cell Lysis: Immediately after treatment, wash the cells with ice-cold PBS. Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1-2 hours at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBS-T).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., rabbit anti-phospho-ERK at 1:1000 dilution).
-
Wash the membrane three times with TBS-T.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP at 1:7500 dilution) for 1-2 hours at room temperature.
-
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate. To normalize, strip the membrane and re-probe for the total protein (e.g., total ERK) or a loading control like β-actin.
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol measures changes in mRNA levels of target genes.
-
Cell Treatment: Culture and treat granulosa cells with this compound as described above for the desired duration (e.g., 24 or 48 hours).
-
RNA Extraction: Wash cells with PBS and lyse them directly in the culture dish using a reagent like TRIzol. Extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Prepare the qPCR reaction mix in a total volume of 20 µL, containing diluted cDNA, forward and reverse primers for the gene of interest (e.g., CYP19A1), and a SYBR Green Master Mix.
-
Thermocycling: Perform the qPCR on a real-time PCR instrument using a standard three-step protocol:
-
Initial denaturation (e.g., 95°C for 30 seconds).
-
40 cycles of: denaturation (95°C for 5 seconds) and annealing/extension (e.g., 58-60°C for 30 seconds).
-
Melt curve analysis to confirm product specificity.
-
-
Data Analysis: Determine the cycle threshold (Ct) for each sample. Normalize the Ct value of the target gene to that of a stable housekeeping gene (e.g., GAPDH or β-actin). Calculate the relative fold change in gene expression using the 2-ΔΔCt method.
References
Urofollitropin's Interaction with Follicle-Stimulating Hormone Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the mechanism of action of urofollitropin at the follicle-stimulating hormone (FSH) receptor. This compound, a highly purified form of follicle-stimulating hormone derived from the urine of postmenopausal women, is a cornerstone in reproductive medicine for the induction of ovulation and in assisted reproductive technologies (ART).[1][2][3][4] Understanding its interaction with the FSH receptor at a molecular level is critical for optimizing therapeutic strategies and developing novel gonadotropin-based therapies.
The Follicle-Stimulating Hormone Receptor (FSHR)
The primary target of this compound is the follicle-stimulating hormone receptor (FSHR). The FSHR is a member of the G-protein coupled receptor (GPCR) superfamily, specifically located on the surface of ovarian granulosa cells in females and Sertoli cells in males.[1] Like other glycoprotein hormone receptors, it is characterized by a large extracellular domain that binds the hormone with high affinity, a transmembrane domain with seven helices, and an intracellular domain that couples to G-proteins to initiate downstream signaling.
This compound as an FSHR Agonist
This compound acts as an agonist at the FSH receptor, mimicking the action of endogenous FSH. It is composed of two non-covalently linked glycoproteins: an alpha subunit, which is common to other glycoprotein hormones like LH and TSH, and a beta subunit that confers specific binding to the FSHR. The binding of this compound to the FSHR induces a conformational change in the receptor, triggering the activation of intracellular signaling cascades that are essential for follicular development, growth, and maturation.
Signal Transduction Pathways
The binding of this compound to the FSHR activates multiple intracellular signaling pathways, with the Gαs-cAMP pathway being the most well-characterized.
Gαs-cAMP/PKA Pathway
The canonical signaling pathway activated by the FSHR is mediated by the stimulatory G-protein, Gαs. Upon this compound binding, the FSHR activates Gαs, which in turn stimulates the enzyme adenylyl cyclase. This leads to the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).
PKA then phosphorylates various downstream target proteins and transcription factors, such as CREB (cAMP response element-binding protein). This cascade of events leads to the upregulation of genes crucial for follicular maturation, including the gene for aromatase, the enzyme responsible for converting androgens to estrogens. Estrogen production is a critical component of follicular development and feedback to the pituitary gland.
PI3K/Akt Pathway
In addition to the primary cAMP pathway, FSHR activation by this compound also stimulates the Phosphatidylinositol-3-kinase (PI3K) and Akt (also known as Protein Kinase B) signaling pathway. This pathway is crucial for regulating cell survival, proliferation, and metabolic functions within the granulosa cells. The activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell growth and maturation.
Other Signaling Modulators
Research indicates that FSHR signaling is complex and can involve other pathways. The receptor may couple to inhibitory Gαi proteins, which can modulate intracellular calcium levels. Furthermore, following activation, the FSHR can be phosphorylated, leading to the recruitment of β-arrestins. These scaffold proteins are involved in receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades, such as the activation of extracellular-regulated kinases (ERK1/2).
Quantitative Data on FSH Receptor Interaction
The following table summarizes key quantitative parameters related to the interaction of FSH with its receptor, derived from various experimental systems.
| Parameter | Value | Cell Line / System | Comments | Reference |
| Binding Affinity (Kd) | 2.76 x 10⁻⁹ M | Cell line stably expressing human FSHR | High-affinity binding was demonstrated. | |
| Receptor Number | 1.6 x 10⁴ receptors/cell | Cell line stably expressing human FSHR | Quantifies the number of binding sites per cell. | |
| cAMP ED₅₀ | 190 mIU/mL | Cell line stably expressing human FSHR | Effective dose for 50% of maximal cAMP increase by human pituitary FSH. | |
| Luciferase ED₅₀ | 31.5 mIU/mL | Cell line with FSHR and cAMP-responsive luciferase reporter | Effective dose for 50% of maximal reporter activity by human pituitary FSH. | |
| rhFSH EC₅₀ | 0.02 IU/mL | cAMP-Nomad FSHR Cell Line | Effective concentration for 50% of maximal cAMP increase by recombinant human FSH. |
Experimental Protocols
The characterization of this compound's action on FSH receptors relies on specific in vitro assays. Detailed below are the generalized methodologies for two key experiments.
FSH Receptor Binding Assay
This assay quantifies the affinity of this compound for the FSHR. It typically involves a competitive binding format.
Methodology:
-
Cell Culture: Cells expressing the FSH receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human FSHR) are cultured to confluence.
-
Preparation: The cells are harvested and cell membranes are prepared through homogenization and centrifugation.
-
Competitive Binding: A constant amount of radiolabeled FSH (e.g., ¹²⁵I-hFSH) is incubated with the membrane preparations in the presence of increasing concentrations of unlabeled this compound (the competitor).
-
Incubation: The reaction is allowed to reach equilibrium at a specific temperature (e.g., room temperature for several hours).
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound ligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of the second messenger cAMP.
Methodology:
-
Cell Culture: Whole cells expressing the FSHR are seeded in multi-well plates and grown to a desired confluency.
-
Pre-incubation: Cells are pre-incubated in a buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX). This prevents the degradation of cAMP and enhances the signal.
-
Stimulation: The cells are then stimulated with varying concentrations of this compound for a defined period (e.g., 15-60 minutes) at 37°C.
-
Cell Lysis: The stimulation is terminated, and the cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The amount of cAMP in the cell lysate is quantified. This is commonly done using competitive immunoassays, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA, which utilize anti-cAMP antibodies and labeled cAMP tracers.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of this compound. The EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the maximum response (Emax) are determined from this curve.
Conclusion
The mechanism of action of this compound on FSH receptors is a multi-faceted process initiated by high-affinity binding to the receptor on granulosa cells. This binding predominantly activates the Gαs-cAMP-PKA pathway, a critical cascade for stimulating the gene expression necessary for follicular growth and steroidogenesis. Concurrently, activation of the PI3K/Akt pathway provides essential pro-survival signals. The interplay of these and other signaling networks results in the recruitment and development of ovarian follicles, which is the desired therapeutic outcome in the treatment of infertility. A thorough understanding of these molecular events is paramount for the rational design of fertility treatments and the development of next-generation gonadotropins.
References
The Downstream Effects of Urofollitropin on the PI3K/Akt Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urofollitropin, a highly purified form of human follicle-stimulating hormone (FSH), is a cornerstone in reproductive medicine, primarily utilized for controlled ovarian stimulation. Its mechanism of action extends beyond simple follicle growth, involving intricate intracellular signaling cascades that govern granulosa cell proliferation, survival, and steroidogenesis. A pivotal player in this signaling network is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. This technical guide provides an in-depth exploration of the downstream effects of this compound on the PI3K/Akt pathway in ovarian granulosa cells. It details the signaling cascade, outlines key experimental protocols for its investigation, presents available quantitative data on its effects, and provides visual representations of the involved pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of reproductive biology and drug development.
Introduction
This compound, a urinary-derived gonadotropin, is biologically identical to endogenous follicle-stimulating hormone (FSH). Its primary therapeutic use is to stimulate the development of ovarian follicles in women undergoing assisted reproductive technologies[1]. The binding of this compound to its cognate receptor, the FSH receptor (FSHR) on granulosa cells, initiates a cascade of intracellular events crucial for folliculogenesis. While the cyclic adenosine monophosphate (cAMP)/Protein Kinase A (PKA) pathway is a well-established mediator of FSH action, the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway has emerged as a critical parallel and interconnected cascade that regulates key aspects of granulosa cell function.
The PI3K/Akt pathway is a central signaling node in numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its activation by this compound in granulosa cells has profound implications for follicle development, oocyte quality, and ultimately, reproductive success. Understanding the intricate downstream effects of this compound on this pathway is paramount for optimizing existing infertility treatments and developing novel therapeutic strategies.
The this compound-Induced PI3K/Akt Signaling Cascade
The activation of the PI3K/Akt pathway by this compound is a multi-step process initiated by the binding of the hormone to its receptor on the surface of granulosa cells.
-
Receptor Binding and G-Protein Activation: this compound binds to the FSH receptor (FSHR), a G-protein coupled receptor (GPCR). This binding event induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein.
-
PI3K Activation: The activated G-protein, likely through its βγ subunits, recruits and activates Phosphatidylinositol 3-kinase (PI3K) at the plasma membrane.
-
PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).
-
Akt Recruitment and Phosphorylation: PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt (also known as Protein Kinase B) and its upstream kinase, phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the membrane facilitates the phosphorylation of Akt at threonine 308 (Thr308) by PDK1 and at serine 473 (Ser473) by the mammalian target of rapamycin complex 2 (mTORC2), leading to its full activation.
-
Downstream Substrate Phosphorylation: Activated Akt then dissociates from the plasma membrane and phosphorylates a plethora of downstream substrates in the cytoplasm and nucleus, thereby modulating their activity and initiating various cellular responses.
Downstream Effects of this compound via the PI3K/Akt Pathway
The activation of the PI3K/Akt pathway by this compound orchestrates a range of critical downstream effects in granulosa cells, primarily promoting cell survival, proliferation, and steroidogenesis.
Inhibition of Apoptosis and Promotion of Cell Survival
A key function of the PI3K/Akt pathway is the promotion of cell survival by inhibiting apoptosis. This is particularly crucial for the selection and maintenance of a healthy cohort of growing follicles. Activated Akt phosphorylates and inactivates several pro-apoptotic proteins, including:
-
Bad: Phosphorylation of Bad by Akt causes it to be sequestered in the cytoplasm by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane.
-
Forkhead box protein O1 (FOXO1): Akt phosphorylation of FOXO1 leads to its exclusion from the nucleus, thereby preventing the transcription of pro-apoptotic genes such as Fas ligand (FasL) and Bim.
Quantitative Data Summary:
Regulation of Cell Proliferation and Differentiation
The PI3K/Akt pathway is also intimately involved in promoting the proliferation and differentiation of granulosa cells, processes essential for follicular growth. Activated Akt can influence the cell cycle by:
-
Inactivating Glycogen Synthase Kinase 3β (GSK-3β): Phosphorylation of GSK-3β by Akt inhibits its activity, leading to the stabilization and accumulation of cyclin D1, a key regulator of the G1 to S phase transition in the cell cycle.
-
Activating mTORC1: Akt can activate the mammalian target of rapamycin complex 1 (mTORC1), a master regulator of cell growth and proliferation, which in turn promotes protein synthesis and cell growth.
Modulation of Steroidogenesis
This compound-induced steroidogenesis, particularly the production of estradiol, is a hallmark of follicular development and is influenced by the PI3K/Akt pathway. While the cAMP/PKA pathway is the primary driver of steroidogenic gene expression, the PI3K/Akt pathway appears to play a modulatory and often synergistic role. The precise mechanisms are still under investigation, but may involve the phosphorylation of steroidogenic enzymes or transcription factors that regulate their expression.
Quantitative Data Summary:
Direct quantitative tables linking this compound dose to steroid output via the PI3K/Akt pathway are scarce. However, studies on FSH have shown that inhibition of the PI3K pathway can impact steroidogenesis. For example, in bovine cumulus-oocyte complexes, inhibition of PI3K with LY294002 decreased estradiol levels[3].
Experimental Protocols for Investigating the PI3K/Akt Pathway
A variety of experimental techniques are employed to elucidate the role of the PI3K/Akt pathway in this compound's mechanism of action. Below are detailed methodologies for key experiments.
Western Blotting for Phosphorylated Akt
This technique is used to quantify the activation of Akt by detecting its phosphorylated forms.
Protocol:
-
Cell Culture and Treatment: Culture primary granulosa cells or a suitable ovarian cell line (e.g., KGN) to 70-80% confluency. Serum-starve the cells for 4-6 hours prior to treatment. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 ng/mL) for different time points (e.g., 0, 15, 30, 60 minutes). For inhibitor studies, pre-incubate cells with a PI3K inhibitor such as LY294002 (typically 10-20 µM) for 1 hour before this compound stimulation.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated Akt (Ser473 or Thr308) overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt and a loading control protein such as β-actin or GAPDH.
-
Densitometric Analysis: Quantify the band intensities using image analysis software.
Immunofluorescence for Subcellular Localization of Akt
This method visualizes the location of total and phosphorylated Akt within the cell, providing insights into its activation and translocation.
Protocol:
-
Cell Culture on Coverslips: Seed granulosa cells on sterile glass coverslips in a culture dish and grow to the desired confluency.
-
Treatment: Treat the cells with this compound and/or inhibitors as described for Western blotting.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Apoptosis Assays (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This technique quantifies the percentage of apoptotic cells in a population.
Protocol:
-
Cell Culture and Treatment: Treat granulosa cells with this compound and/or PI3K inhibitors as described previously.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Steroidogenesis Assay (ELISA for Estradiol)
This assay measures the amount of estradiol produced by granulosa cells in response to this compound.
Protocol:
-
Cell Culture and Treatment: Plate granulosa cells and treat with a range of this compound concentrations in the presence of an androgen precursor (e.g., testosterone or androstenedione).
-
Collection of Conditioned Media: After the desired incubation period (e.g., 24-48 hours), collect the cell culture supernatant.
-
ELISA: Measure the concentration of estradiol in the collected media using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
Conclusion
The PI3K/Akt pathway is a critical intracellular signaling cascade that mediates many of the downstream effects of this compound in ovarian granulosa cells. Its activation is essential for promoting granulosa cell survival, proliferation, and for modulating steroidogenesis, all of which are fundamental processes for successful follicular development and oocyte maturation. A thorough understanding of this pathway not only provides insights into the fundamental biology of reproduction but also opens avenues for the development of more refined and effective strategies for the treatment of infertility. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research in this important area, ultimately contributing to improved outcomes for patients undergoing assisted reproductive technologies.
References
- 1. The effect of FSH and activin A on Akt and MAPK1/3 phosphorylation in cultured bovine ovarian cortical strips - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Follicle Stimulating Hormone Inhibits the Expression of p53 Up-Regulated Modulator of Apoptosis Induced by Reactive Oxygen Species Through PI3K/Akt in Mouse Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKT, p-AKT, ERK1/2 and p-ERK1/2 in Mural Granulosa Cells Are Not Correlated to Different Ovarian Stimulation Protocols in Patients Undergoing Assisted Reproductive Treatment [mdpi.com]
The Impact of Urofollitropin on Granulosa Cell Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urofollitropin, a highly purified form of human follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women, is a cornerstone of controlled ovarian stimulation in assisted reproductive technologies (ART).[1][2] Its primary function is to mimic the action of endogenous FSH, driving the development and maturation of ovarian follicles.[1][3] This is accomplished by initiating a complex cascade of intracellular signaling events within the granulosa cells of the ovary, leading to profound changes in their gene expression profile. This guide provides an in-depth examination of the molecular mechanisms of this compound, its effects on granulosa cell gene expression, and the experimental protocols used to elucidate these actions.
Mechanism of Action: Signaling Pathways in Granulosa Cells
This compound exerts its effects by binding to the follicle-stimulating hormone receptor (FSHR), a G protein-coupled receptor (GPCR) located on the surface of ovarian granulosa cells.[4] This binding event is the critical first step that triggers a cascade of intracellular signaling, essential for follicular development.
1.1. The Primary cAMP/PKA Pathway
The canonical signaling pathway activated by the FSHR is the adenylyl cyclase pathway.
-
Receptor Activation: this compound binds to the FSHR.
-
G Protein Stimulation: The activated receptor stimulates the Gs alpha subunit of its associated G protein.
-
cAMP Production: This activates the adenylyl cyclase enzyme, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
PKA Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Downstream Phosphorylation: PKA then phosphorylates a multitude of target proteins, including transcription factors like cAMP Response Element-Binding protein (CREB), which translocate to the nucleus to modulate the expression of FSH-responsive genes.
1.2. Ancillary Signaling Pathways
Beyond the primary PKA pathway, FSH has been shown to activate other crucial signaling cascades in granulosa cells, often through PKA-dependent mechanisms or pathway cross-talk. These include:
-
PI3K/Akt Pathway: The Phosphatidylinositol-3-kinase (PI3K) and its downstream effector, Akt (also known as Protein Kinase B), are involved in regulating cell survival, proliferation, and metabolic functions. FSH promotes the rapid phosphorylation and activation of Akt.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinases (ERK), is also activated downstream of PKA and plays a role in cell proliferation and differentiation.
Effects on Granulosa Cell Gene Expression
The activation of the signaling pathways described above results in a widespread modulation of gene expression, fundamentally altering granulosa cell function to support follicular growth. These changes can be broadly categorized.
2.1. Steroidogenesis
A primary effect of this compound is the potent stimulation of steroidogenesis, particularly the conversion of androgens to estrogens. This is crucial for follicular maturation and feedback to the hypothalamic-pituitary axis.
-
CYP19A1 (Aromatase): This is a key downstream target. Its upregulation is a major effect of the FSH-cAMP-PKA pathway, leading to increased estradiol production.
-
CYP11A1 (Cholesterol side-chain cleavage enzyme) and HSD3B1/2 (3β-hydroxysteroid dehydrogenase): Expression of these genes, critical for progesterone synthesis, is also enhanced, particularly in synergy with Luteinizing Hormone (LH).
-
STAR (Steroidogenic Acute Regulatory Protein): While not always directly upregulated by FSH alone, its function is essential for the transport of cholesterol into the mitochondria, the first step in steroidogenesis.
2.2. Follicular Growth, Proliferation, and Differentiation
This compound promotes the proliferation and differentiation of granulosa cells, which is necessary for the follicle to increase in size and function.
-
LHCGR (Luteinizing Hormone/Chorionic Gonadotropin Receptor): FSH is essential for inducing the expression of the LHCGR gene. This prepares the granulosa cells to respond to the mid-cycle LH surge, which triggers ovulation and luteinization.
-
Growth Factors: this compound influences the expression of local growth factors such as inhibins and activins, which modulate follicular dynamics. It also stimulates the expression of Insulin-like Growth Factor 2 (IGF-2), which plays a critical autocrine role in follicular maturation.
-
Cell Cycle Regulators: Genes that control the cell cycle are modulated to promote granulosa cell proliferation.
2.3. Apoptosis Regulation
The vast majority of ovarian follicles undergo atresia (degeneration) through apoptosis of granulosa cells. FSH is the primary survival factor that rescues follicles from this fate.
-
Anti-Apoptotic Genes: FSH signaling upregulates the expression of cell survival proteins. These include X-linked inhibitor of apoptosis protein (XIAP) and Tissue Inhibitor of Metalloproteinases 1 (TIMP1), which inhibits enzymes involved in extracellular matrix remodeling and apoptosis.
-
Pro-Apoptotic Genes: Concurrently, FSH signaling suppresses the activity of pro-apoptotic factors like the Fas/FasL system.
Quantitative Data on Gene Expression
The following tables summarize quantitative data from studies investigating the effects of FSH on granulosa cell gene expression. While some studies use recombinant FSH (rFSH), its mechanism of action is analogous to this compound.
Table 1: Effect of FSH on Steroidogenesis and Proliferation-Related Gene Expression
| Gene | Function | Change in Expression | Experimental Model | Reference |
| CYP19A1 (Aromatase) | Estrogen synthesis | ~40-50% increase | Human luteinized granulosa cells (rFSH) | |
| 3B-HSD (HSD3B) | Progesterone synthesis | ~200% increase | Human luteinized granulosa cells (rFSH) | |
| INHA (Inhibin A) | Follicular regulation | ~50-100% increase | Human luteinized granulosa cells (rFSH) | |
| IGF-2 | Autocrine growth factor | ~3-fold increase at 8h, ~4-fold at 24h | Human cumulus cells (rFSH) |
Table 2: Comparison of Gene Expression in Granulosa Cells from hMG vs. rFSH Stimulation
Human menopausal gonadotropin (hMG) contains both FSH and LH activity, whereas this compound and rFSH are primarily FSH.
| Gene/Pathway | Finding in hMG-treated cells (vs. rFSH) | Implication | Reference |
| LHCGR | Lower expression | Suggests a different state of follicular maturity or responsiveness. | |
| Cholesterol/Steroid Biosynthesis Genes | Lower expression | May reflect the influence of LH activity on the steroidogenic profile. | |
| S100P (Anti-apoptosis protein) | Higher expression | Suggests potential differences in cell survival signaling. | |
| AKAP11, BMPR2, EGF, IGFBP-4/5 | Differentially expressed | Indicates broad differences in signaling and growth factor pathways. |
Experimental Protocols
Investigating the effects of this compound on granulosa cells involves several key experimental procedures.
4.1. Granulosa Cell Isolation and Culture
This is the foundational technique for in vitro studies.
-
Source: Follicular fluid is aspirated from patients undergoing oocyte retrieval for IVF.
-
Separation: The fluid is layered over a density gradient medium (e.g., Ficoll or Percoll) and centrifuged. Granulosa cells are collected from the interface layer.
-
Washing: The collected cells are washed multiple times with culture media (e.g., DMEM/F12) to remove red blood cells and other contaminants.
-
Culture: Purified granulosa cells are seeded in culture plates with appropriate media, typically supplemented with Fetal Bovine Serum (FBS), and antibiotics (e.g., penicillin/streptomycin). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
4.2. Gene Expression Analysis (qRT-PCR)
This method is used to quantify the abundance of specific mRNA transcripts.
-
Treatment: Cultured granulosa cells are treated with this compound at various concentrations and for different time periods.
-
RNA Extraction: Total RNA is isolated from the cells using commercial kits (e.g., Trizol-based methods or column purification).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA is used as a template in a PCR reaction with specific primers for the genes of interest and a fluorescent dye (e.g., SYBR Green). The amplification of DNA is monitored in real-time to determine the initial amount of mRNA.
-
Analysis: Gene expression levels are typically normalized to a stable housekeeping gene (e.g., GAPDH or ACTB) and expressed as a fold change relative to untreated control cells.
Conclusion
This compound plays an indispensable role in reproductive medicine by directly modulating the genetic machinery of granulosa cells. Through the activation of PKA-centric signaling pathways, it orchestrates a complex transcriptional program that promotes steroidogenesis (primarily estrogen production), enhances cell proliferation and differentiation, induces the expression of the LHCGR gene, and critically, ensures follicular survival by inhibiting apoptosis. Understanding these precise molecular effects is vital for optimizing clinical protocols in assisted reproduction and for the development of novel therapeutic strategies to treat infertility. The differences in gene expression profiles induced by purely FSH-acting compounds versus those with combined FSH and LH activity also highlight an important area for continued research, potentially leading to more individualized ovarian stimulation regimens.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. CAS 97048-13-0: this compound | CymitQuimica [cymitquimica.com]
- 3. Bravelle, Fertinorm HP (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
An In-depth Technical Guide to the Glycosylation Patterns of Urofollitropin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the glycosylation patterns of urofollitropin, a purified form of follicle-stimulating hormone (FSH) derived from the urine of postmenopausal women.[1][2] Understanding the intricate carbohydrate structures attached to the protein backbone is crucial, as glycosylation significantly influences the hormone's biological activity, receptor binding, and pharmacokinetic profile. This document details the structural characteristics of this compound's glycoforms, provides in-depth experimental protocols for their analysis, and visualizes the key signaling pathways and analytical workflows.
Introduction to this compound and its Glycosylation
This compound is a glycoprotein hormone composed of two non-covalently linked subunits: a common alpha subunit and a hormone-specific beta subunit.[1] The alpha subunit contains N-linked glycosylation sites at asparagine (Asn) residues 51 and 78, while the beta subunit is glycosylated at Asn 7 and Asn 24.[3] The presence or absence of glycans at these sites, particularly on the beta subunit, gives rise to different glycoforms of FSH.[4]
The primary glycoforms are designated based on the apparent molecular weight of the beta-subunit on an SDS-PAGE gel:
-
FSH24 (Fully-glycosylated): Contains N-glycans at all four potential sites (two on the alpha and two on the beta subunit).
-
FSH21/18 (Hypo-glycosylated): Lacks one of the N-glycans on the beta subunit.
This compound, being sourced from postmenopausal women, is characterized by a higher proportion of more acidic, fully glycosylated isoforms (FSH24) compared to the FSH found in younger, reproductive-age women. This difference in glycosylation, particularly in sialic acid content, affects the hormone's circulatory half-life and biological activity.
Quantitative Glycosylation Profile of this compound
While precise quantitative data for the relative abundance of specific glycoforms and individual glycan structures in commercially available this compound preparations are not extensively detailed in publicly available literature, the following tables summarize the expected glycosylation patterns based on the analysis of human pituitary and urinary FSH from postmenopausal sources.
Table 1: Expected Relative Abundance of this compound Glycoforms
| Glycoform | Description | Expected Relative Abundance in this compound |
| FSH24 | Fully-glycosylated (glycans at αAsn51, αAsn78, βAsn7, βAsn24) | Predominant form |
| FSH21/18 | Hypo-glycosylated (lacking a glycan at βAsn7 or βAsn24) | Minor form |
Table 2: Common N-Glycan Structures Identified in Human FSH
| Glycan Characteristic | Description | Expected Presence in this compound |
| Antennary Structures | Bi-, tri-, and tetra-antennary complex-type glycans. | All present, with a higher proportion of complex, multi-antennary structures. |
| Core Fucosylation | Presence of a fucose sugar linked to the core N-acetylglucosamine. | Present. |
| Sialylation | Terminal sialic acid residues (N-acetylneuraminic acid, Neu5Ac). | High degree of sialylation, contributing to the acidic nature of this compound. |
| Sialic Acid Linkage | Both α2,3 and α2,6 linkages to galactose residues. | Both linkages are expected to be present. |
Experimental Protocols for Glycosylation Analysis
This section provides detailed methodologies for the characterization of this compound's glycosylation patterns.
N-Glycan Release and Labeling for Mass Spectrometry Analysis
This protocol outlines the steps for releasing N-linked glycans from this compound, followed by fluorescent labeling for subsequent analysis by mass spectrometry (MS) and liquid chromatography (LC).
Materials:
-
This compound sample
-
Denaturing buffer (e.g., with RapiGest™ SF surfactant)
-
Peptide-N-Glycosidase F (PNGase F)
-
Fluorescent labeling reagent (e.g., 2-aminobenzamide [2-AB] or RapiFluor-MS™)
-
Solid-phase extraction (SPE) cartridges (e.g., HILIC)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Ultrapure water
Procedure:
-
Denaturation:
-
Reconstitute the lyophilized this compound sample in ultrapure water to a concentration of approximately 2 mg/mL.
-
Add denaturing buffer to the sample.
-
Heat the sample at 90°C for 3 minutes to denature the protein and expose the glycosylation sites.
-
-
Enzymatic N-Glycan Release:
-
Cool the denatured sample to room temperature.
-
Add PNGase F to the sample. This enzyme specifically cleaves the bond between the asparagine residue and the innermost N-acetylglucosamine of the N-glycan.
-
Incubate the mixture at 50°C for 5-15 minutes to ensure complete release of the N-glycans.
-
-
Fluorescent Labeling:
-
Prepare the labeling reagent solution according to the manufacturer's instructions.
-
Add the labeling reagent to the solution containing the released N-glycans.
-
Incubate the reaction mixture at room temperature or as specified by the labeling kit (e.g., 5 minutes for RapiFluor-MS).
-
-
Purification of Labeled N-Glycans:
-
Condition an HILIC SPE microelution plate by washing with water and then equilibrating with a high-ACN solvent.
-
Load the labeling reaction mixture onto the SPE plate.
-
Wash the plate with a high-ACN/FA solution to remove excess labeling reagent and other impurities.
-
Elute the purified, labeled N-glycans with an aqueous buffer.
-
-
LC-MS Analysis:
-
Analyze the purified, labeled N-glycans using HILIC-UPLC coupled to a fluorescence detector and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
The fluorescence data provides quantitative information on the relative abundance of different glycans, while the mass spectrometry data provides information on their composition and structure through MS and MS/MS fragmentation analysis.
-
Quantification of Sialic Acid Content
This protocol describes a method for quantifying the total sialic acid content in this compound using enzymatic release and fluorescence detection.
Materials:
-
This compound sample
-
Sialidase A (Neuraminidase)
-
Sialic acid standard solution (N-acetylneuraminic acid)
-
Fluorescent labeling reagent for sialic acid (e.g., 1,2-diamino-4,5-methylenedioxybenzene, DMB)
-
Microplate reader with fluorescence detection
Procedure:
-
Enzymatic Release of Sialic Acid:
-
Prepare the this compound sample in a suitable buffer.
-
Add Sialidase A to the sample to specifically cleave terminal sialic acid residues from the glycans.
-
Incubate the reaction under optimal conditions (e.g., 37°C for 1-2 hours) to ensure complete release of sialic acids.
-
-
Fluorescent Labeling:
-
Prepare a standard curve using the sialic acid standard solution.
-
Add the DMB labeling solution to both the samples and the standards.
-
Incubate at an elevated temperature (e.g., 50-60°C) for a defined period to allow for the derivatization reaction to complete.
-
-
Quantification:
-
Transfer the labeled samples and standards to a black microplate.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~373 nm excitation and ~448 nm emission for DMB).
-
Determine the concentration of sialic acid in the this compound sample by comparing its fluorescence intensity to the standard curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound, as a form of FSH, initiates its biological effects by binding to the FSH receptor (FSHR), a G-protein coupled receptor on the surface of ovarian granulosa cells. This binding activates two primary signaling cascades: the canonical cAMP/PKA pathway and the PI3K/Akt pathway.
Experimental Workflow for N-Glycan Analysis
The following diagram illustrates the key steps involved in the analysis of N-glycans from this compound.
Experimental Workflow for Sialic Acid Quantification
This diagram outlines the process for quantifying the sialic acid content of this compound.
Conclusion
The glycosylation of this compound is a critical quality attribute that dictates its therapeutic efficacy. The predominance of the fully glycosylated FSH24 isoform, with its high degree of sialylation, is a hallmark of this urinary-derived gonadotropin. The analytical workflows and signaling pathway information provided in this guide offer a robust framework for researchers and drug development professionals to characterize and understand the complex glycosylation patterns of this compound. Further detailed quantitative studies on specific commercial preparations will continue to enhance our understanding and allow for better control and optimization of this important therapeutic agent.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. frontiersin.org [frontiersin.org]
- 3. This compound | C42H65N11O12S2 | CID 73759969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New Human Follitropin Preparations: How Glycan Structural Differences May Affect Biochemical and Biological Function and Clinical Effect - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Urofollitropin in Oocyte In Vitro Maturation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro maturation (IVM) of oocytes is a valuable assisted reproductive technology (ART) for specific patient populations, including those with polycystic ovary syndrome (PCOS) and as a fertility preservation strategy. IVM involves the collection of immature oocytes from small antral follicles and their maturation in a laboratory setting. Urofollitropin, a highly purified form of follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women, plays a crucial role in follicular development and oocyte maturation.[1][2] While traditionally used for in vivo ovarian stimulation, this compound is also a key component of IVM culture media, where it promotes the maturation of cumulus-oocyte complexes (COCs).[3][4] These application notes provide detailed protocols for the use of this compound in IVM, summarize relevant quantitative data, and illustrate the associated signaling pathways.
Data Presentation
The efficacy of this compound and other FSH preparations in IVM protocols can be assessed by several key metrics, including oocyte maturation rate, fertilization rate, and subsequent embryo development. The following tables summarize quantitative data from studies evaluating the use of FSH in IVM culture media and in vivo stimulation protocols.
| Parameter | This compound (in vivo stimulation) | Recombinant FSH (in vivo stimulation) | Reference |
| Oocyte Maturation Rate | 79.0% | 76.5% | [5] |
| Fertilization Rate | 58.6% | 53.6% | |
| High-Quality Embryo Rate | 31.1% | 25.7% | |
| Clinical Pregnancy Rate | 44.4% | 33.7% |
Table 1: Comparison of Reproductive Outcomes Following In Vivo Ovarian Stimulation with this compound vs. Recombinant FSH.
| FSH Concentration in IVM Medium | Oocyte Maturation Rate (to Metaphase II) | Fertilization Rate | Cleavage Rate | Clinical Pregnancy Rate | Reference |
| 0 IU/mL | 47% | 45% | 32% | 0% | |
| 0.075 IU/mL | 81% | 83% | 80% | 17% | |
| 7.5 IU/mL | 83% | 80% | 77% | 14% |
Table 2: Effect of Recombinant FSH Concentration in IVM Medium on Clinical Outcomes.
| FSH Concentration in IVM Medium | Oocyte Maturation Rate (to Metaphase II) | Reference |
| 0 IU/L | 24% | |
| 20-40 IU/L | 19% | |
| 70 IU/L | 39% | |
| 250 IU/L | 37% |
Table 3: Impact of FSH Concentration on Nuclear Maturation of Human Oocytes Collected Ex Vivo.
Experimental Protocols
The following protocols are synthesized from multiple sources to provide a comprehensive methodology for the use of this compound in the in vitro maturation of human oocytes.
Protocol 1: In Vitro Maturation of Immature Oocytes with this compound
This protocol details the steps for the in vitro maturation of cumulus-oocyte complexes (COCs) using a culture medium supplemented with this compound.
Materials:
-
This compound for injection, purified
-
Oocyte washing medium (e.g., modified HTF with heparin)
-
IVM culture medium (e.g., Medicult IVM medium, TCM-199)
-
Human Chorionic Gonadotropin (hCG)
-
Maternal serum (heat-inactivated and filtered) or synthetic serum substitute
-
Culture dishes
-
Incubator (37°C, 5-6% CO2 in air)
Procedure:
-
Preparation of IVM Culture Medium:
-
Aseptically reconstitute the lyophilized this compound according to the manufacturer's instructions.
-
Supplement the base IVM culture medium with this compound to a final concentration of 75 mIU/mL.
-
For some protocols, also supplement the medium with hCG to a final concentration of 0.5 IU/mL to 75 mIU/mL.
-
Add 10% heat-inactivated maternal serum.
-
Pre-equilibrate the prepared medium in the incubator for at least 2 hours before use.
-
-
Oocyte Retrieval and Preparation:
-
Retrieve immature COCs from small antral follicles (5-8 mm in diameter).
-
Wash the collected COCs in pre-warmed oocyte washing medium to remove follicular fluid and red blood cells.
-
-
In Vitro Culture and Maturation:
-
Transfer the washed COCs into the pre-equilibrated IVM culture medium supplemented with this compound.
-
Culture a maximum of 10 COCs per dish.
-
Incubate the oocytes for 26-28 hours at 37°C in a humidified atmosphere of 5-6% CO2 in air.
-
-
Assessment of Oocyte Maturation:
-
After the incubation period, denude the oocytes of their cumulus cells using enzymatic (e.g., hyaluronidase) and mechanical methods.
-
Assess the nuclear maturation stage of the oocytes under a microscope. A mature oocyte is identified by the presence of the first polar body, indicating progression to the metaphase II (MII) stage.
-
Protocol 2: FSH Priming Prior to Oocyte Retrieval for IVM
In some IVM protocols, a short course of in vivo FSH stimulation, known as priming, is administered to enhance oocyte quality and maturation potential.
Procedure:
-
Administer a low dose of this compound (e.g., 150 IU/day) for 3 days, starting on day 3 of the menstrual cycle.
-
Monitor follicular growth via ultrasound. Oocyte retrieval is typically scheduled when the leading follicles reach a diameter of 9-11 mm.
-
Proceed with oocyte retrieval and the IVM protocol as described in Protocol 1.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: FSH signaling in cumulus cells during IVM.
Caption: Experimental workflow for this compound in oocyte IVM.
References
- 1. The Type of Follicle‐Stimulating Hormone Medication Given for In Vitro Fertilization Impacts Oocyte Retrieval: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Follicle stimulating hormone effects on immature human oocytes: In vitro maturation and hormone production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. coopersurgical.marketport.net [coopersurgical.marketport.net]
- 5. benthamopen.com [benthamopen.com]
Application Notes and Protocols for Urofollitropin in Reproductive Toxicology Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urofollitropin is a highly purified preparation of follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women. It is used clinically to stimulate follicular development in women with ovulatory dysfunction and in assisted reproductive technologies (ART). The preclinical assessment of its reproductive and developmental toxicity is crucial for establishing its safety profile. These application notes provide a summary of the available non-clinical toxicology data and detailed protocols for conducting reproductive toxicology studies on this compound in animal models, based on international guidelines and available regulatory information.
This compound's primary mechanism of action involves the stimulation of ovarian follicular growth and maturation.[1][2] In non-clinical studies, the principal pharmacological effect observed is an increase in the number and size of ovarian follicles.[3] The main toxicological concern is an exaggeration of this pharmacological effect, leading to ovarian hyperstimulation. Due to its proteinaceous nature and well-understood physiological role, extensive reproductive toxicology studies, such as teratogenicity studies, have not always been required by regulatory agencies for some FSH products.[4] Long-term toxicity and carcinogenicity studies for this compound have not been performed.[5]
Signaling Pathway of this compound (FSH)
This compound, as a follicle-stimulating hormone, binds to the FSH receptor on the surface of granulosa cells in the ovary. This interaction initiates a signaling cascade that is crucial for follicular development.
General Toxicology Studies
Single-dose toxicity studies in animals have been conducted to assess the acute effects of this compound.
Data Presentation
Table 1: Summary of Single-Dose Toxicity Studies with this compound
| Animal Model | Dose Levels (IU/kg, SC) | Duration | Key Findings | Reference |
| Sprague-Dawley Rat | 4, 40, 400 | 14 days | Increased number and size of large tertiary ovarian follicles. No other significant toxicological findings. | |
| Beagle Dog | 4, 40, 100 | 14 days | Increased number and size of ovarian vesicular follicles. No effects on cardiovascular parameters. |
Reproductive Toxicology Studies: Experimental Protocols
The following protocols are based on the International Council for Harmonisation (ICH) S5(R3) guidelines for the detection of toxicity to reproduction for human pharmaceuticals. Specific quantitative data from such studies on this compound are not extensively available in the public domain. The primary expected effect at high doses would be an exaggeration of the pharmacological action, leading to ovarian hyperstimulation and potential impairment of fertility.
Experimental Workflow for Reproductive Toxicology Assessment
Protocol 1: Fertility and Early Embryonic Development (FEED) Study in Rats
Objective: To assess the effects of this compound on mating performance, fertility, and early embryonic development up to implantation.
Methodology:
-
Animal Model: Sexually mature male and female Sprague-Dawley rats.
-
Group Allocation:
-
Group 1: Control (vehicle)
-
Group 2: Low Dose
-
Group 3: Mid Dose
-
Group 4: High Dose
-
-
Dosing:
-
Males: Dosed for 4 weeks prior to mating and throughout the mating period.
-
Females: Dosed for 2 weeks prior to mating, during mating, and until Gestation Day (GD) 7.
-
Route of Administration: Subcutaneous (SC) injection, daily.
-
-
Mating: One male and one female are cohabited. The presence of a vaginal plug or sperm in a vaginal smear is considered GD 0.
-
Endpoints for Evaluation:
-
Parental Animals: Clinical signs, body weight, food consumption, estrous cycles (females), mating and fertility indices, organ weights (reproductive organs), and histopathology of reproductive organs.
-
Pregnancy and Litter Data: Number of corpora lutea, number of implantation sites, pre- and post-implantation loss.
-
Data Presentation:
Table 2: Endpoints for Fertility and Early Embryonic Development Study
| Parameter | Endpoints to be Measured |
| Parental (F0) Males | Mating Index, Fertility Index, Terminal Body Weight, Reproductive Organ Weights (testes, epididymides), Sperm Analysis (motility, morphology, concentration), Histopathology of Reproductive Organs. |
| Parental (F0) Females | Estrous Cyclicity, Mating Index, Fertility Index, Gestation Index, Body Weight during gestation, Number of Corpora Lutea, Number of Implantation Sites, Pre-implantation Loss (%), Post-implantation Loss (%). |
| Expected this compound Effects | At high doses, potential for ovarian cysts and follicular atresia, leading to reduced fertility. |
Protocol 2: Embryo-Fetal Development (EFD) Study in Rats and Rabbits
Objective: To assess the potential of this compound to induce adverse effects on the pregnant female and on embryonic and fetal development.
Methodology:
-
Animal Models: Pregnant Sprague-Dawley rats and New Zealand White rabbits.
-
Group Allocation: Control, Low, Mid, and High dose groups.
-
Dosing: Daily SC administration during the period of organogenesis (GD 6-17 for rats, GD 7-19 for rabbits).
-
Maternal Evaluation: Clinical signs, body weight, food consumption.
-
Fetal Evaluation:
-
Cesarean section on GD 20 (rats) or GD 29 (rabbits).
-
Examination of uterine contents: Number of corpora lutea, implantations, resorptions, live and dead fetuses.
-
Fetal evaluations: Body weight, sex, external, visceral, and skeletal examinations for malformations and variations.
-
Data Presentation:
Table 3: Endpoints for Embryo-Fetal Development Study
| Parameter | Endpoints to be Measured |
| Maternal | Body Weight Gain, Food Consumption, Clinical Observations, Uterine Weights, Number of Corpora Lutea, Number of Implantation Sites, Post-implantation Loss (%). |
| Fetal | Number of Live/Dead Fetuses, Sex Ratio, Fetal Body Weight, External Malformations/Variations (incidence), Visceral Malformations/Variations (incidence), Skeletal Malformations/Variations (incidence). |
| Expected this compound Effects | Due to its protein nature, significant teratogenic effects are not anticipated. High doses may lead to maternal toxicity secondary to ovarian hyperstimulation. |
Protocol 3: Pre- and Postnatal Development (PPND) Study in Rats
Objective: To assess the effects of this compound administered to the dam on pre- and postnatal development of the offspring.
Methodology:
-
Animal Model: Pregnant Sprague-Dawley rats.
-
Group Allocation: Control, Low, Mid, and High dose groups.
-
Dosing: Daily SC administration from GD 6 through Lactation Day (LD) 20.
-
F0 Dam Evaluation: Clinical signs, body weight, food consumption, gestation length, parturition observations, lactation.
-
F1 Offspring Evaluation:
-
Viability, litter size, sex ratio, clinical signs, body weight.
-
Physical development landmarks (e.g., pinna unfolding, eye opening).
-
Behavioral assessments (e.g., motor activity, learning and memory).
-
Sexual maturation (e.g., vaginal opening, preputial separation).
-
Reproductive performance of selected F1 offspring.
-
Data Presentation:
Table 4: Endpoints for Pre- and Postnatal Development Study
| Generation | Parameter | Endpoints to be Measured |
| F0 Dams | Gestation Length, Parturition, Maternal Behavior, Body Weight during gestation and lactation. | |
| F1 Pups | Live Birth Index, Viability Index, Pup Body Weight Gain, Physical Development Milestones, Sensory Function Tests, Motor Activity, Learning and Memory Tests, Sexual Maturation, Fertility and Mating Performance. | |
| Expected this compound Effects | Effects are likely to be secondary to maternal toxicity if present. Direct effects on F1 development are not strongly anticipated based on the mechanism of action. |
Conclusion
The available data suggest that the primary reproductive toxicity of this compound in animal models is related to an exaggeration of its pharmacological effects, namely ovarian hyperstimulation, which can impair fertility at high doses. There is no evidence from the publicly available information to suggest that this compound is a teratogen. The provided protocols, based on international guidelines, offer a framework for conducting comprehensive reproductive and developmental toxicity studies to further characterize the safety profile of this compound or related gonadotropin products. Researchers should design their studies with appropriate dose selection based on preliminary dose-range finding studies to ensure that a maximum tolerated dose is achieved without causing excessive mortality unrelated to reproductive toxicity.
References
Application Notes and Protocols for Superovulation in Research Animals using Urofollitropin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Superovulation is a critical technique in reproductive biology and transgenic research, enabling the recovery of a larger number of oocytes than would naturally be released in a single estrous cycle. This is achieved through the administration of exogenous gonadotropins, which stimulate the development of multiple ovarian follicles. While Pregnant Mare Serum Gonadotropin (PMSG) and recombinant Follicle-Stimulating Hormone (rFSH) are commonly used for this purpose in research animals, urofollitropin, a highly purified form of FSH extracted from the urine of postmenopausal women, presents a viable alternative.[1] This document provides detailed protocols for superovulation in research animals, with a focus on established methods and considerations for the use of this compound.
This compound, as a human-derived FSH, is primarily used in human assisted reproductive technologies (ART).[2][3] Its application in common research animals such as mice and rats is less documented, and optimal protocols may require species- and strain-specific validation. The following sections provide a comprehensive overview of a standard superovulation protocol using the widely accepted PMSG/hCG regimen in mice as a primary example, alongside comparative data and a discussion on adapting such protocols for this compound.
Hormonal Signaling in Superovulation
The process of superovulation hinges on mimicking and amplifying the natural hormonal cascade that governs follicular development and ovulation. The key hormones involved are FSH and Luteinizing Hormone (LH). Exogenous gonadotropins override the animal's natural pituitary regulation, leading to the maturation of a larger cohort of follicles.
Caption: Hormonal cascade in induced superovulation.
Experimental Protocols
The most established protocol for superovulation in mice involves the sequential administration of PMSG and human Chorionic Gonadotropin (hCG).[4][5] PMSG has a long half-life and exhibits both FSH and LH activity, promoting follicular growth. hCG is used to mimic the natural LH surge, which triggers ovulation.
Protocol 1: Standard Superovulation in Mice using PMSG and hCG
This protocol is widely applicable to various mouse strains, though optimal dosages and timing may vary.
Materials:
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Human Chorionic Gonadotropin (hCG)
-
Sterile 0.9% saline or phosphate-buffered saline (PBS)
-
1 mL syringes with 27-gauge needles
-
Female mice (3-5 weeks of age are often most responsive)
-
Stud male mice (proven fertility, >8 weeks old)
Procedure:
-
Hormone Reconstitution:
-
Reconstitute lyophilized PMSG and hCG in sterile saline or PBS to a final concentration of 50 IU/mL.
-
Store reconstituted hormones at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
-
PMSG Administration (Day 1):
-
Between 1:00 PM and 4:00 PM, administer 2.5-5.0 IU of PMSG via intraperitoneal (IP) injection to each female mouse. The volume of injection is typically 0.1 mL.
-
House females in small groups (five or fewer per cage).
-
-
hCG Administration and Mating (Day 3):
-
46-48 hours after the PMSG injection, administer 2.5-5.0 IU of hCG via IP injection.
-
Immediately following the hCG injection, pair each superovulated female with a single stud male.
-
-
Confirmation of Mating and Oocyte/Embryo Recovery (Day 4):
-
The following morning (approximately 12 hours after hCG injection), check females for the presence of a vaginal plug, which indicates successful mating. Ovulation typically occurs around 12 hours post-hCG injection.
-
Fertilized oocytes (zygotes) can be collected from the oviducts at 0.5 days post-coitus (dpc).
-
Considerations for Using this compound
Proposed Adaptation for this compound in Mice (Requires Optimization):
-
This compound Administration:
-
Due to the shorter half-life of FSH compared to PMSG, a different administration schedule may be necessary.
-
One approach could be twice-daily injections of this compound for 2-3 days to sustain elevated FSH levels.
-
The optimal dosage would need to be determined empirically, starting with a dose range comparable to that used for rFSH in similar models. For instance, studies in rats have used decreasing doses of rFSH (e.g., 2.5 to 0.5 IU) during the dioestrus period.
-
-
hCG Administration:
-
Following the final this compound injection, hCG (e.g., 5 IU) would be administered to induce ovulation, similar to the PMSG protocol.
-
-
Monitoring and Optimization:
-
The response to this compound should be carefully monitored by assessing the number and quality of oocytes retrieved.
-
Dosage and duration of this compound administration will likely require adjustment based on the specific mouse strain and experimental goals.
-
Data Presentation: Comparative Oocyte Yields
The success of a superovulation protocol is primarily measured by the number of high-quality oocytes or embryos recovered. This yield is influenced by the gonadotropin used, the animal's strain, age, and weight.
| Animal Model | Gonadotropin Protocol | Age/Weight of Females | Average Oocyte/Embryo Yield per Female | Reference |
| Mouse (C57BL/6J) | 5 IU PMSG, 5 IU hCG | 3 weeks | 59 ± 15 | |
| Mouse (FVB, BALB/c, CD1) | 5 IU PMSG, 5 IU hCG | 3-5 weeks | Optimal with 5 IU dose | |
| Mouse (B6(Cg)-Tyrc-2J/J) | 2.5 IU PMSG, 5 IU hCG | 3-5 weeks | Optimal with 2.5 IU dose | |
| Rat (Sprague-Dawley) | 15 IU PMSG, 20-30 IU hCG | Immature | Not specified, hCG dose-dependent | |
| Rat (Adult, Cyclic) | Decreasing rFSH (2.5-0.5 IU) | Adult | 43.5 ± 3.4 corpora lutea |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a superovulation experiment in mice.
Caption: General experimental workflow for superovulation.
Conclusion
Successful superovulation is fundamental to many research applications. While PMSG and rFSH are the most characterized gonadotropins for this purpose in laboratory animals, this compound offers an alternative source of FSH. The provided protocol for PMSG/hCG in mice serves as a robust starting point for researchers. When considering this compound, it is crucial to acknowledge the need for protocol optimization, particularly regarding dosage and administration frequency, to achieve the desired superovulatory response. Careful documentation of experimental parameters and outcomes will be essential for establishing reliable this compound-based superovulation protocols for specific research needs.
References
Application Notes and Protocols: Urofollitropin in Ovarian Follicle Development Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of urofollitropin, a highly purified form of human follicle-stimulating hormone (FSH), in the study of ovarian follicle development. Detailed protocols and a summary of key quantitative data are presented to guide experimental design and application.
Introduction
This compound is a gonadotropin derived from the urine of postmenopausal women.[1][2] It is a purified form of follicle-stimulating hormone (FSH), a key hormone in female reproduction responsible for stimulating the growth and maturation of ovarian follicles.[1][3][4] Composed of an alpha and a beta subunit, the unique beta subunit confers its specific biological activity. This compound is widely used in assisted reproductive technologies (ART) such as in vitro fertilization (IVF) to induce multifollicular development. Its application in research is crucial for understanding the dynamics of folliculogenesis, from follicular recruitment to final maturation.
Mechanism of Action
This compound initiates its biological effect by binding to FSH receptors, which are G protein-coupled receptors (GPCRs) on the surface of ovarian granulosa cells. This binding triggers a cascade of intracellular signaling events that are critical for follicular development.
Two primary signaling pathways are activated:
-
cAMP/PKA Pathway: The binding of this compound to its receptor activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream target proteins that regulate gene expression, promoting granulosa cell proliferation and differentiation. A major downstream effect is the upregulation of aromatase, the enzyme that converts androgens to estrogens, which is essential for follicular maturation.
-
PI3K/Akt Pathway: FSH receptor activation also appears to induce the phosphorylation and activation of the Phosphatidylinositol-3-kinase (PI3K) and Akt signaling pathway. This pathway is known to regulate a multitude of cellular functions, including cell survival, growth, and maturation.
These pathways collectively stimulate the growth of ovarian follicles, the production of steroid hormones, and the maturation of the oocyte within the follicle.
Application Notes
This compound is a valuable tool for both in vivo and in vitro studies of ovarian follicle development. It is particularly useful for controlled ovarian stimulation in animal models and for maturing follicles in culture systems.
Comparison with Recombinant FSH (rFSH)
While both this compound (uFSH) and recombinant FSH (rFSH) are effective in stimulating follicular development, some studies suggest subtle differences in their outcomes. This compound and recombinant FSH appear to be equally effective and well-tolerated for ovulation induction. However, some research indicates that stimulation with rFSH may result in a higher yield of oocytes compared to uFSH. Conversely, other studies suggest that the oocytes produced with uFSH might be of better quality. These differences could be attributed to the different FSH isoforms present in the two types of preparations.
Data Presentation
The following tables summarize quantitative data from comparative studies of this compound and rFSH in assisted reproductive technologies.
Table 1: Comparison of this compound (uFSH) and Recombinant FSH (rFSH) in Ovarian Stimulation for ART
| Parameter | This compound (uFSH) | Recombinant FSH (rFSH) | Reference |
| Mean No. Oocytes Retrieved | 10.8 ± 6.1 | 10.2 ± 6.0 | |
| Mean No. Oocytes Retrieved | 14.4 | 15.6 | |
| Fertilization Rate | 63.1% | 63.0% | |
| Fertilization Rate | 58.6% | 53.6% | |
| Clinical Pregnancy Rate (per embryo transfer) | 41.4% | 44.3% | |
| Clinical Pregnancy Rate | 44.4% | 33.7% | |
| Live Birth Rate | 26.7% | 33.8% | |
| Total FSH Dose (IU) in first cycle | 1,035 | 750 | |
| Duration of Treatment (days) in first cycle | 13 | 10 |
Note: Data are from different studies and may not be directly comparable due to variations in patient populations and protocols.
Table 2: Example Dosing Regimens for this compound in Ovarian Stimulation
| Application | Starting Dose | Administration | Duration | Reference |
| Ovulation Induction | 150 IU/day | IM/SC | 5 days, then titrate | |
| Assisted Reproductive Technology (ART) | 225 IU/day | SC | Start on day 2 or 3 of cycle | |
| ART (Low-Dose Protocol) | 150 IU/day | SC | 6 days, then titrate |
Experimental Protocols
Protocol 1: In Vivo Controlled Ovarian Stimulation in Women for ART
This protocol is a generalized example based on methodologies used in clinical trials for IVF.
Objective: To stimulate the development of multiple mature follicles for oocyte retrieval.
Materials:
-
This compound for injection (e.g., Bravelle®, Fertinex™)
-
GnRH agonist (e.g., buserelin) or antagonist (e.g., Cetrorelix, Ganirelix) for pituitary suppression
-
Human Chorionic Gonadotropin (hCG)
-
Syringes and needles for subcutaneous injection
-
Ultrasound equipment
-
Assay kits for serum estradiol levels
Methodology:
-
Pituitary Suppression: Begin pituitary downregulation in the mid-luteal phase of the preceding cycle using a GnRH agonist or start a GnRH antagonist during the follicular phase of the treatment cycle.
-
Ovarian Stimulation:
-
On day 2 or 3 of the menstrual cycle, begin daily subcutaneous administration of this compound. A common starting dose is 150-225 IU.
-
Continue daily injections for at least 5-6 days.
-
-
Monitoring:
-
Monitor follicular growth via transvaginal ultrasound starting around day 6 of stimulation.
-
Measure serum estradiol levels concurrently to assess follicular function.
-
-
Dose Adjustment:
-
Adjust the this compound dose based on ovarian response. Dose adjustments should not be made more frequently than every two days. The dose can be increased by 75-150 IU if the response is poor.
-
The maximum recommended dose is typically 450 IU/day, and treatment duration should generally not exceed 12 days.
-
-
Triggering Ovulation:
-
When at least two to three follicles reach a diameter of >17-18 mm, administer a single dose of hCG to trigger final oocyte maturation.
-
Withhold hCG if there is an excessive ovarian response to reduce the risk of ovarian hyperstimulation syndrome (OHSS).
-
-
Oocyte Retrieval: Perform oocyte retrieval 34-38 hours after hCG administration.
Protocol 2: In Vitro Ovarian Follicle Culture
Objective: To study the direct effects of this compound on follicle growth and steroidogenesis in a controlled environment.
Materials:
-
Ovarian tissue from a suitable animal model (e.g., mouse, rat) or human.
-
This compound
-
Culture medium (e.g., Alpha-MEM) supplemented with serum, insulin, transferrin, and selenium.
-
Culture plates/dishes.
-
Incubator (37°C, 5% CO2).
-
Microscope for assessing follicle morphology.
-
Assay kits for hormone analysis (e.g., estradiol, progesterone).
Methodology:
-
Follicle Isolation: Isolate pre-antral or early antral follicles from ovarian tissue using mechanical or enzymatic methods under sterile conditions.
-
Culture Setup:
-
Place individual or small groups of follicles in droplets of culture medium.
-
Prepare a control group with basal medium and experimental groups with medium supplemented with varying concentrations of this compound (e.g., 10-100 mIU/mL).
-
-
Incubation: Culture the follicles for a period of 4-12 days, depending on the species and the developmental stage being studied.
-
Medium Change: Replace half of the culture medium every 2 days. Collect the spent medium for hormone analysis.
-
Data Collection:
-
Measure follicle diameter daily using a calibrated microscope to assess growth rates.
-
At the end of the culture period, assess follicle survival and morphology.
-
Analyze collected media for estradiol and other steroid hormone concentrations to evaluate endocrine function.
-
The oocyte can be retrieved from the follicle to assess its meiotic competence.
-
Conclusion
This compound is an essential tool for both clinical and basic research into ovarian follicle development. Its ability to stimulate follicular growth provides a robust system for studying the complex interplay of hormones and local factors that govern folliculogenesis. Understanding its mechanism of action and applying standardized protocols are critical for obtaining reproducible and clinically relevant data. While recombinant FSH preparations are also widely used, this compound remains a relevant and effective gonadotropin for research and clinical applications.
References
Application Notes and Protocols: Urofollitropin's Utility in Studying Cumulus Cell Expansion
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urofollitropin, a highly purified form of human follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women, serves as a critical tool in reproductive biology research. It is instrumental in studying the intricate processes of follicular development and oocyte maturation. One of the key events in oocyte maturation is cumulus cell expansion, a process characterized by the proliferation and mucification of cumulus cells surrounding the oocyte. This expansion is essential for ovulation, fertilization, and subsequent embryonic development. This compound, by activating the FSH receptor on cumulus cells, initiates a signaling cascade that drives this expansion, making it an invaluable reagent for in vitro studies of this physiological event.
These application notes provide detailed protocols for utilizing this compound to induce and analyze cumulus cell expansion in vitro, summarize the expected quantitative outcomes, and describe the underlying molecular pathways.
Data Presentation
Table 1: In Vitro Dose-Response of FSH on Oocyte Maturation and Cumulus Cell Gene Expression
| FSH Concentration | Oocyte Maturation Rate (MII Stage) | Relative mRNA Expression of HAS2 in Cumulus Cells | Relative mRNA Expression of PTGS2 in Cumulus Cells | Relative mRNA Expression of PTX3 in Cumulus Cells | Relative mRNA Expression of TNFAIP6 in Cumulus Cells |
| 0 IU/L (Control) | ~24%[1] | Baseline | Baseline | Baseline | Baseline |
| 20-40 IU/L | ~19%[1] | Not significantly different from control | Not significantly different from control | Not significantly different from control | Not significantly different from control |
| 70 IU/L | ~39% (Significant increase) [1] | Upregulated [2][3] | Upregulated | Upregulated | Upregulated |
| 75 mIU/mL | No significant increase in MII stage observed in one study | Data not available | Data not available | Data not available | Data not available |
| 250 IU/L | ~37% (Significant increase) | Data not available | Data not available | Data not available | Data not available |
Note: Data is compiled from studies using various forms of FSH, including this compound and recombinant FSH. This compound is expected to produce a similar dose-dependent effect. The expression of expansion-related genes is significantly upregulated in response to effective concentrations of FSH.
Table 2: Comparative Clinical Outcomes of this compound vs. Recombinant FSH (rFSH) in Ovarian Stimulation
| Parameter | This compound (uFSH) | Recombinant FSH (rFSH) | Significance |
| Oocyte Maturation Rate | ~79.0% | ~76.5% | Non-significant difference |
| Fertilization Rate | ~58.6% | ~53.6% | Trend in favor of uFSH |
| High-Quality Embryo Rate | Higher with uFSH | Lower than uFSH | Statistically significant |
| Pregnancy Rate | ~46.5% | ~36.8% | Non-significant difference |
| Implantation Rate | ~22.1% | ~15.8% | Non-significant difference |
Note: These clinical data suggest that this compound is as effective as recombinant FSH in promoting the development of mature and competent oocytes, supporting its use as a valid tool for in vitro studies of cumulus cell and oocyte biology.
Experimental Protocols
Protocol 1: In Vitro Maturation (IVM) of Cumulus-Oocyte Complexes (COCs) with this compound
This protocol describes the induction of cumulus cell expansion from immature COCs using this compound.
Materials:
-
Immature cumulus-oocyte complexes (COCs) (e.g., from mouse, bovine, or human ovarian tissue)
-
In Vitro Maturation (IVM) medium (e.g., Ham's F-10 or a commercial IVM medium)
-
Fetal Bovine Serum (FBS) or other protein supplement
-
This compound (lyophilized powder)
-
Sterile, tissue culture-grade water or saline for reconstitution
-
Culture dishes or multi-well plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Preparation of this compound Stock Solution: Reconstitute lyophilized this compound in a sterile solvent as per the manufacturer's instructions to create a concentrated stock solution. Aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles.
-
Preparation of IVM Medium: Prepare the basal IVM medium supplemented with serum or another appropriate protein source. On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it into the IVM medium to achieve the desired final concentrations (e.g., 0, 25, 75, 150 mIU/mL). A concentration of 75 mIU/mL has been used in previous studies.
-
Collection and Selection of COCs: Isolate immature COCs from ovarian follicles. Select COCs with multiple layers of compact cumulus cells and a homogenous ooplasm for the experiment.
-
Culture of COCs: Place the selected COCs into droplets or wells containing the prepared IVM medium with different concentrations of this compound. Culture the COCs in a humidified incubator at 37°C with 5% CO2 for 16-24 hours.
-
Assessment of Cumulus Expansion: After the incubation period, observe the COCs under a microscope to assess the degree of cumulus cell expansion. This can be done qualitatively or quantitatively as described in Protocol 2.
-
Further Analysis: Following the assessment of expansion, the COCs can be used for further experiments, such as in vitro fertilization, or the cumulus cells can be collected for gene expression analysis (see Protocol 3).
Protocol 2: Quantitative and Qualitative Assessment of Cumulus Cell Expansion
A. Qualitative Assessment (Scoring Method):
-
Observe each COC under an inverted microscope.
-
Assign a score based on the degree of expansion of the cumulus cell layers. A common scoring system is as follows:
-
Score 0: No expansion; cumulus cells remain compact.
-
Score 1: Minimal expansion of the outermost layers of cumulus cells.
-
Score 2: Moderate expansion of the outer layers, with the inner layers still relatively compact.
-
Score 3: Full expansion of all cumulus cell layers, including the corona radiata.
-
Score 4: Pronounced expansion with a large, translucent matrix.
-
B. Quantitative Assessment (Area Measurement):
-
Capture digital images of each COC at the beginning and end of the culture period using a microscope equipped with a camera.
-
Use image analysis software (e.g., ImageJ) to measure the total area of the COC.
-
Calculate the expansion ratio for each COC using the following formula:
-
Expansion Ratio = (Final Area - Initial Area) / Initial Area
-
-
Compare the expansion ratios between different treatment groups.
Protocol 3: Analysis of Gene Expression in Cumulus Cells via RT-qPCR
This protocol outlines the steps to quantify the expression of genes involved in cumulus expansion.
Materials:
-
COCs cultured with this compound (from Protocol 1)
-
Hyaluronidase solution
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., HAS2, PTGS2, PTX3, TNFAIP6) and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Collection of Cumulus Cells: Following IVM, treat the COCs with a brief exposure to hyaluronidase solution to detach the cumulus cells from the oocyte.
-
Cell Lysis and RNA Extraction: Pellet the cumulus cells by centrifugation and proceed with RNA extraction using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for the target and reference genes, and a qPCR master mix.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene. Compare the fold change in gene expression between the this compound-treated groups and the control group. FSH has been shown to upregulate the mRNA expression of HAS2, PTX3, and TNFAIP6.
Visualization of Pathways and Workflows
References
- 1. A threshold concentration of FSH is needed during IVM of ex vivo collected human oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Follicular fluid hormonal profile and cumulus cell gene expression in controlled ovarian hyperstimulation with recombinant FSH: effects of recombinant LH administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Steroidogenesis Assays Using Urofollitropin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting in vitro steroidogenesis assays using urofollitropin, a purified form of human follicle-stimulating hormone (FSH).[1] This document outlines the underlying principles, detailed experimental protocols, and data interpretation for assessing the steroidogenic potential of this compound in relevant cell models.
Introduction
This compound is a gonadotropin derived from the urine of postmenopausal women, consisting of follicle-stimulating hormone (FSH).[1] In reproductive biology and pharmacology, it is crucial to characterize the steroidogenic effects of gonadotropins. In vitro steroidogenesis assays offer a controlled environment to study the direct effects of this compound on steroid hormone production by ovarian cells. These assays are invaluable for understanding the hormone's mechanism of action, screening for endocrine-disrupting chemicals, and in the development of new fertility treatments.
The primary mechanism of this compound involves binding to FSH receptors on the surface of ovarian granulosa cells.[1] This interaction activates intracellular signaling cascades, leading to the expression of key steroidogenic enzymes and the subsequent synthesis of steroid hormones, primarily progesterone and estrogens.[1]
Principle of the Assay
The in vitro steroidogenesis assay described here utilizes cultured steroidogenic cells, such as the human granulosa-like tumor cell line (KGN) or the human adrenocortical carcinoma cell line (H295R), which express the necessary enzymes for steroid synthesis. Upon treatment with this compound, these cells are stimulated to produce steroid hormones, which are then secreted into the cell culture medium. The concentration of specific steroids, such as progesterone and estradiol, is quantified using highly sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key Signaling Pathways in this compound-Induced Steroidogenesis
This compound, through its active component FSH, initiates a cascade of intracellular events upon binding to its G protein-coupled receptor (GPCR) on granulosa cells.[1] The primary signaling pathway involves the activation of adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB promotes the transcription of genes encoding key steroidogenic enzymes, such as aromatase (CYP19A1) and 3β-hydroxysteroid dehydrogenase (3β-HSD).
Additionally, FSH signaling can also activate the Phosphoinositide 3-Kinase (PI3K)/AKT pathway, which is crucial for granulosa cell proliferation, survival, and differentiation.
This compound signaling pathway in granulosa cells.
Experimental Protocols
This section provides detailed protocols for performing in vitro steroidogenesis assays using either the KGN or H295R cell lines.
Materials and Reagents
-
Cell Lines: KGN (human granulosa-like tumor cell line) or H295R (human adrenocortical carcinoma cell line)
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound: Lyophilized powder, to be reconstituted in sterile water or culture medium
-
Assay Plates: 24-well or 96-well cell culture plates
-
Reagents for Steroid Extraction: Dichloromethane or methyl tert-butyl ether (MTBE)
-
LC-MS/MS System: Including a high-performance liquid chromatograph and a triple quadrupole mass spectrometer
-
Steroid Standards: Progesterone, 17β-estradiol, and their corresponding stable isotope-labeled internal standards
Cell Culture and Seeding
-
Culture KGN or H295R cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
-
For the assay, seed the cells in 24-well or 96-well plates at a density of 2 x 10^5 cells/well or 5 x 10^4 cells/well, respectively.
-
Allow the cells to attach and grow for 24 hours before treatment.
This compound Treatment
-
Prepare a stock solution of this compound in sterile water or serum-free culture medium.
-
Prepare a series of dilutions of this compound in serum-free culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100, and 200 mIU/mL).
-
After the 24-hour incubation period, remove the culture medium from the wells and wash the cells once with phosphate-buffered saline (PBS).
-
Add 500 µL (for 24-well plates) or 100 µL (for 96-well plates) of the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
Sample Collection and Steroid Extraction
-
After the 48-hour incubation, collect the cell culture medium from each well and transfer it to a clean microcentrifuge tube.
-
Centrifuge the samples at 10,000 x g for 5 minutes to remove any cellular debris.
-
Transfer the supernatant to a new tube for steroid extraction.
-
For steroid extraction, add an equal volume of dichloromethane or MTBE to each sample.
-
Vortex vigorously for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the organic (lower) phase containing the steroids and transfer it to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.
Steroid Quantification by LC-MS/MS
Quantification of progesterone and 17β-estradiol is performed using a validated LC-MS/MS method. This technique offers high sensitivity and specificity for the simultaneous measurement of multiple steroids. The method should be optimized for the specific instrument and column used.
References
Methodological Considerations for Urofollitropin in In Vitro Fertilization (IVF) Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodological considerations for utilizing urofollitropin, a purified form of human follicle-stimulating hormone (hFSH) derived from the urine of postmenopausal women, in the context of in vitro fertilization (IVF) research. Detailed protocols for clinical stimulation, laboratory assessment of oocytes and embryos, and molecular analysis of granulosa cells are provided to guide researchers in designing and executing rigorous studies.
This compound is a gonadotropin that plays a pivotal role in stimulating ovarian follicular growth in women who do not have primary ovarian failure.[1][2] It is composed of two non-covalently linked glycoproteins, the alpha and beta subunits.[1] The alpha subunit is common to other glycoprotein hormones, while the beta subunit confers the specific biological activity of FSH.[3] this compound is employed in assisted reproductive technologies (ART) to induce the development of multiple follicles for IVF.[4]
Comparative Efficacy of this compound
Clinical research has extensively compared the efficacy of this compound with recombinant FSH (rFSH) in controlled ovarian stimulation for IVF. While some studies suggest rFSH may yield a higher number of oocytes, others indicate that this compound may be associated with better quality oocytes and embryos, potentially leading to comparable or even favorable pregnancy and live birth rates.
The following tables summarize quantitative data from comparative studies to provide a clear overview of the clinical outcomes associated with this compound versus rFSH.
Table 1: Comparison of Oocyte Yield and Clinical Outcomes with this compound (HP-hFSH) vs. Recombinant FSH (rFSH)
| Outcome Measure | This compound (HP-hFSH) | Recombinant FSH (rFSH) | Reference |
| Mean Number of Oocytes Retrieved | 16.3 | 17.1 | |
| Clinical Pregnancy Rate | 48.7% | 44.7% | |
| Live Birth Rate | 38.2% | 38.2% |
Table 2: Comparative Reproductive Outcomes with this compound (uFSH) vs. Recombinant FSH (rFSH) in an Antagonist Protocol
| Outcome Measure | This compound (uFSH) | Recombinant FSH (rFSH) | Reference |
| Oocyte Maturation Rate | 79.0% | 76.5% | |
| Fertilization Rate | 58.6% | 53.6% | |
| Clinical Pregnancy Rate | 44.4% | 33.7% |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by binding to the follicle-stimulating hormone receptor (FSHR), a G-protein coupled receptor located on the surface of ovarian granulosa cells. This binding initiates a cascade of intracellular signaling events crucial for follicular development.
The primary signaling pathway activated by FSH is the adenylyl cyclase pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors that regulate the expression of genes essential for follicular growth and steroidogenesis.
Another significant signaling cascade activated by FSH is the Phosphatidylinositol-3-kinase (PI3K)/Akt pathway, which is involved in regulating cell survival, proliferation, and maturation.
References
- 1. Oocyte Grading by Morphological Evaluation (Chapter 19) - Principles of IVF Laboratory Practice [cambridge.org]
- 2. Use of follicle-stimulating hormone alone (this compound) to stimulate the ovaries for assisted conception after pituitary desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morphological assessment of oocyte quality during assisted reproductive technology cycle - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting urofollitropin batch-to-batch variability in experiments
Welcome to the technical support center for urofollitropin. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address common issues related to batch-to-batch variability in experiments using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a highly purified form of human follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women.[1] It is a glycoprotein hormone composed of two subunits, alpha and beta, which are essential for its biological activity. This compound works by binding to FSH receptors on the surface of ovarian granulosa cells.[2] This binding activates intracellular signaling pathways, primarily the cAMP/PKA and PI3K/Akt pathways, which stimulate the growth and maturation of ovarian follicles.
Q2: What are the main causes of batch-to-batch variability with this compound?
A2: this compound is a biologically derived product, and its composition can vary between batches. The primary sources of this variability include:
-
Purity Levels: The amount of FSH relative to other urinary proteins can differ from batch to batch.
-
Isoform Distribution: FSH exists in various isoforms with different glycosylation patterns, which can affect its bioactivity. The proportion of these isoforms can vary between batches.
-
Presence of Contaminants: Despite purification, trace amounts of other urinary proteins may remain and differ between batches, potentially impacting experimental outcomes.
-
Bioactivity: The biological potency (measured in International Units, IU) can show some variation between batches, even if the protein concentration is similar.
Q3: How can I minimize the impact of batch-to-batch variability in my experiments?
A3: To minimize the impact of variability, we recommend the following:
-
Batch Qualification: Before starting a large-scale experiment, qualify a new batch of this compound by performing a small-scale pilot study to compare its performance against a previously used batch or a reference standard.
-
Consistent Protocols: Strictly adhere to standardized experimental protocols to reduce procedural variability.
-
Use of a Reference Standard: Whenever possible, include a well-characterized reference standard in your experiments to normalize results across different batches. The World Health Organization provides an International Standard for urinary FSH for bioassay calibration.
-
Purchase Sufficient Quantities: For a long-term study, try to purchase a single large batch of this compound to ensure consistency throughout the experiment.
Troubleshooting Guides
Issue 1: Inconsistent Follicular Development or Cell Proliferation
You observe a significant difference in the number or size of developed follicles in your animal model, or a change in the proliferation rate of your cell culture, when using a new batch of this compound.
Potential Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Different Bioactivity of the New Batch | 1. Verify Potency: Perform an in vitro bioassay to compare the potency of the new batch against the old batch or a reference standard. Adjust the concentration of the new batch to match the effective concentration of the previous one. 2. Consult Certificate of Analysis (CoA): Review the manufacturer's CoA for the specific activity of each batch and adjust dosage accordingly. |
| Variations in Isoform Composition | 1. HPLC Analysis: If available, use High-Performance Liquid Chromatography (HPLC) to analyze the isoform profile of the different batches. Isoforms with different charges can be separated and quantified. 2. Empirical Dose-Response: Perform a dose-response curve with the new batch to determine the optimal concentration needed to achieve the desired biological effect. |
| Improper Storage or Handling | 1. Check Storage Conditions: Ensure that the this compound has been stored at the recommended temperature (-20°C for unopened vials) and protected from light. 2. Review Reconstitution: Once reconstituted, use the solution immediately and avoid repeated freeze-thaw cycles. Follow the manufacturer's instructions for the appropriate buffer for reconstitution. |
Issue 2: Unexpected Results in Signaling Pathway Studies
You are investigating the downstream effects of FSH signaling and observe weaker or different pathway activation with a new batch of this compound.
Potential Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Lower Purity or Presence of Inhibitory Contaminants | 1. SDS-PAGE Analysis: Run both the old and new batches on an SDS-PAGE gel to visually inspect for differences in protein banding patterns and the presence of contaminating proteins. 2. Western Blot: Perform a Western blot using an anti-FSH antibody to confirm the identity and relative purity of the FSH bands. |
| Altered Receptor Binding Affinity | 1. Receptor Binding Assay: If feasible, conduct a competitive receptor binding assay to compare the affinity of the different this compound batches to the FSH receptor. |
| Variability in Experimental System | 1. Cell Line Maintenance: Ensure that the cell line used for the signaling studies is at a consistent passage number and that culture conditions have not changed. 2. Reagent Consistency: Verify that all other reagents used in the signaling assay are from the same lot and have been stored correctly. |
Illustrative Data on Batch-to-Batch Variability
The following table provides a representative example of the types of variability that can be observed between different batches of this compound. Please note that this is illustrative data based on descriptions in the literature and does not represent specific product specifications.
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria (Illustrative) |
| Purity (by HPLC) | 96.5% | 98.2% | 95.8% | ≥ 95% |
| Specific Bioactivity (IU/mg) | 6800 IU/mg | 7100 IU/mg | 6500 IU/mg | 6000 - 7500 IU/mg |
| Acidic Isoform Content | 35% | 45% | 30% | Report Value |
| Basic Isoform Content | 65% | 55% | 70% | Report Value |
| Endotoxin Level (EU/mg) | < 0.1 EU/mg | < 0.1 EU/mg | < 0.1 EU/mg | ≤ 0.5 EU/mg |
Key Experimental Protocols
Protocol 1: SDS-PAGE for Purity Assessment
This protocol is for separating proteins based on their molecular weight to assess the purity of this compound batches.
Materials:
-
Polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer (e.g., MOPS or MES)
-
Sample loading buffer (e.g., Laemmli buffer)
-
Reducing agent (e.g., DTT or β-mercaptoethanol)
-
Protein molecular weight standards
-
This compound samples (different batches)
-
Coomassie Brilliant Blue or silver stain
-
Destaining solution
Procedure:
-
Prepare this compound samples by diluting them in sample loading buffer containing a reducing agent to a final concentration of 1-2 mg/mL.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load 10-20 µg of each protein sample and a molecular weight marker into the wells of the polyacrylamide gel.
-
Run the gel in SDS-PAGE running buffer at a constant voltage (e.g., 150-200V) until the dye front reaches the bottom of the gel.
-
After electrophoresis, carefully remove the gel from the cassette.
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours or with a silver stain for higher sensitivity.
-
Destain the gel until the protein bands are clearly visible against a clear background.
-
Visually compare the protein banding patterns between the different this compound batches to assess purity and identify any major contaminating proteins.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Isoform Analysis
This protocol allows for the separation and quantification of this compound isoforms based on their hydrophobicity.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., C4 or C18)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
This compound samples
Procedure:
-
Prepare this compound samples by dissolving them in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Equilibrate the HPLC column with a mixture of Mobile Phase A and B (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1 mL/min).
-
Inject 20-50 µL of the this compound sample onto the column.
-
Elute the proteins using a linear gradient of Mobile Phase B (e.g., from 5% to 65% over 60 minutes).
-
Monitor the protein elution at a wavelength of 214 or 280 nm.
-
Analyze the resulting chromatogram to identify and quantify the different peaks, which correspond to different FSH isoforms. The relative area of each peak represents the proportion of that isoform in the batch.
Protocol 3: In Vitro Bioassay for Potency Determination
This protocol describes a cell-based assay to measure the biological activity of this compound by quantifying the production of a downstream signaling molecule, cyclic AMP (cAMP).
Materials:
-
A cell line expressing the human FSH receptor (e.g., CHO-hFSHR or Y-1 cells)
-
Cell culture medium and supplements
-
This compound samples (different batches) and a reference standard
-
Reagents for stimulating cAMP production (e.g., IBMX)
-
A commercial cAMP assay kit (e.g., ELISA or HTRF-based)
-
A plate reader compatible with the chosen assay kit
Procedure:
-
Plate the FSH receptor-expressing cells in a 96-well plate and culture them until they reach 80-90% confluency.
-
Prepare serial dilutions of the different this compound batches and the reference standard in cell culture medium.
-
Remove the culture medium from the cells and add the this compound dilutions. Include wells with medium only as a negative control.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow for FSH-induced cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.
-
Generate a dose-response curve for each this compound batch and the reference standard by plotting the cAMP concentration against the log of the this compound concentration.
-
Calculate the relative potency of each test batch by comparing its dose-response curve to that of the reference standard.
Visualizations
This compound Signaling Pathway
Caption: this compound (FSH) signaling pathways in ovarian granulosa cells.
Quality Control Workflow for New this compound Batches
References
Technical Support Center: Optimizing Urofollitropin Dosage in Non-Human Primate Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing urofollitropin for controlled ovarian stimulation (COS) in non-human primate (NHP) studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose of this compound for ovarian stimulation in macaques (e.g., Rhesus, Cynomolgus)?
A1: While specific protocols can vary, a common starting point for follicle-stimulating hormone (FSH) administration in macaques is derived from both published NHP studies and human clinical guidelines. For instance, in human protocols for Assisted Reproductive Technology (ART), an initial dose of 225 IU of this compound per day is often used when pituitary suppression has been achieved with a GnRH agonist.[1] For rhesus monkeys, studies have explored total rhFSH doses of 300-600 IU over an 8-day period, administered in twice-daily injections. It is crucial to note that the optimal dose can vary based on the animal's age, weight, and ovarian reserve. Therefore, these dosages should be considered a starting point, with adjustments made based on individual response.
Q2: How should the this compound dosage be adjusted during the stimulation cycle?
A2: Dosage adjustments are critical for a successful stimulation cycle and should be based on careful monitoring of follicular growth and hormone levels. After an initial 5-day period of this compound administration, the dose can be titrated. Adjustments should not be made more frequently than every two days and are typically in increments of 75-150 IU.[1] The maximum recommended daily dose in human clinical practice is 450 IU, with a total treatment duration not exceeding 12 days. This approach helps in preventing multiple follicular growth of poor quality and reduces the risk of cycle cancellation.
Q3: What are the key monitoring parameters during a this compound stimulation cycle in NHPs?
A3: Comprehensive monitoring is essential to track the progress of follicular development and to time the administration of human chorionic gonadotropin (hCG) for final oocyte maturation. Key monitoring parameters include:
-
Ultrasonography: To assess the number and size of developing follicles.
-
Serum Estradiol (E2) Levels: Rising E2 levels indicate a positive follicular response.
-
Serum Progesterone (P4) Levels: To monitor for premature luteinization.
-
Anti-Müllerian Hormone (AMH): Baseline AMH levels can be a useful predictor of oocyte yield in rhesus macaques.[2][3]
Non-invasive methods, such as measuring steroid metabolites in urine and feces, can also be employed to monitor reproductive status and hormonal changes during the menstrual cycle and pregnancy in primates.
Q4: What is the difference between this compound and recombinant FSH (rFSH) in the context of NHP studies?
A4: this compound is a highly purified form of FSH extracted from the urine of postmenopausal women, while rFSH is produced using recombinant DNA technology. In some human studies, rFSH has been associated with a higher yield of oocytes compared to this compound. However, other studies have found this compound to be at least as effective as rFSH, particularly in younger patients. A potential concern with using human-derived gonadotropins in NHPs is the development of antibodies, which can lead to a poor ovarian response in subsequent stimulation cycles.
Troubleshooting Guide
Issue 1: Poor Ovarian Response
-
Symptom: Insufficient follicular development despite this compound administration.
-
Possible Cause 1: Suboptimal dosage.
-
Solution: Increase the this compound dose in increments of 75-150 IU, with careful monitoring.
-
-
Possible Cause 2: Development of antibodies against human FSH. This has been observed in cynomolgus monkeys after repeated stimulation cycles with human gonadotropins.
-
Solution: Test for the presence of anti-hFSH antibodies in the serum. If antibodies are detected, consider using a different gonadotropin source or providing a rest period before the next stimulation attempt.
-
-
Possible Cause 3: Low ovarian reserve.
-
Solution: Assess baseline AMH levels to predict potential response. Animals with very low AMH may not be suitable candidates for ovarian stimulation.
-
Issue 2: Risk of Ovarian Hyperstimulation Syndrome (OHSS)
-
Symptom: Excessive follicular development, abnormally high estradiol levels, and ovarian enlargement.
-
Possible Cause: Over-response to gonadotropin stimulation.
-
Solution:
-
Prevention: Use the lowest effective dose of this compound and monitor the response closely. If an excessive response is observed, consider reducing or withholding the next dose.
-
Management: If signs of OHSS are present on the last day of therapy, withhold the hCG injection to prevent the final maturation and ovulation of a large number of follicles.
-
Issue 3: Asynchronous Follicular Development
-
Symptom: A wide range of follicle sizes observed during ultrasound monitoring.
-
Possible Cause: Inconsistent response to the initial stimulation dose.
-
Solution: The use of a GnRH antagonist protocol may help in achieving a more synchronized follicular cohort. The timing of the initiation of the antagonist is crucial for its effectiveness.
Data Presentation
Table 1: Ovarian Response to Different rhFSH Dosage Regimens in Rhesus Monkeys
| Dosage Regimen | Total rhFSH Dose (IU) | Number of Animals | Average Total Oocytes Recovered | Average MII Oocytes Recovered |
| Regimen 1 | 600 | 19 (pubertal) / 109 (adult) | 19.9 (large follicles) / 38.3 (normal follicles) | 16.2 (large follicles) / 30.6 (normal follicles) |
| Regimen 2 | 300 | Not specified | Not specified | Not specified |
| Regimen 3 | 150 | Not specified | Did not elicit superovulation | Did not elicit superovulation |
Data adapted from a study on recombinant human FSH (rhFSH) in rhesus monkeys, providing a reference for expected outcomes with different gonadotropin doses.
Table 2: Oocyte Yield and Maturation in Cynomolgus Macaques with GnRH Agonist vs. Antagonist Protocols
| Protocol Group | Number of Animals | Mean Total Oocytes Collected (± SD) | Mean MII Oocytes Collected (± SD) |
| GnRH Agonist (≤7 menstruations) | 9 | 34.9 ± 6.3 | 12.1 ± 5.2 |
| GnRH Agonist (≥8 menstruations) | 10 | 35.8 ± 3.9 | 12.0 ± 3.7 |
| GnRH Antagonist (≤7 menstruations) | 7 | 29.4 ± 5.3 | 9.1 ± 2.1 |
| GnRH Antagonist (≥8 menstruations) | 17 | 32.2 ± 5.1 | 15.5 ± 3.8 |
Data from a study comparing GnRH agonist and antagonist protocols in cynomolgus macaques.
Experimental Protocols
Protocol 1: Controlled Ovarian Stimulation in Rhesus Macaques using rhFSH
-
Animal Selection: Select healthy, regularly cycling adult female rhesus macaques.
-
Dosage Regimen: Administer a total of 300 IU of rhFSH over 8 days. This is given as twice-daily intramuscular injections of 18 IU.
-
Monitoring:
-
Perform ultrasonography to monitor follicular growth.
-
Collect blood samples to measure serum estradiol concentrations.
-
-
hCG Administration: On day 9, for animals showing a positive response (serum estrogen increase and more than five follicles >3 mm in diameter), administer a single intramuscular injection of 1000 IU of hCG.
-
Oocyte Retrieval: Perform follicular aspiration 27-36 hours after hCG administration to collect mature oocytes.
Visualizations
Caption: A generalized workflow for controlled ovarian stimulation in non-human primates.
Caption: Troubleshooting logic for poor ovarian response in NHP stimulation protocols.
References
- 1. Bravelle, Fertinorm HP (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. Anti-Müllerian hormone as a predictor of oocyte yield following controlled ovarian stimulation in the rhesus macaque† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Müllerian hormone as a predictor of oocyte yield following controlled ovarian stimulation in the rhesus macaque - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Urofollitropin and In Vitro Granulosa Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urofollitropin and investigating premature luteinization in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced premature luteinization in the context of in vitro granulosa cell culture?
A1: In vitro, premature luteinization (PL) refers to the premature increase in progesterone production by granulosa cells when stimulated with follicle-stimulating hormone (FSH), such as this compound. This phenomenon mimics the clinical observation where high doses of gonadotropins can lead to an early rise in serum progesterone during the follicular phase of stimulated IVF cycles.[1] This in vitro model is crucial for studying the underlying mechanisms and testing potential inhibitors. Research suggests that this progesterone rise is primarily an FSH-dependent phenomenon, driven by the upregulation of steroidogenic enzymes in the granulosa cells.[2][3]
Q2: My control granulosa cells (stimulated only with this compound) are showing high progesterone levels, indicating premature luteinization. Is this expected?
A2: Yes, this is the expected outcome in an in vitro model of premature luteinization. This compound, a potent form of FSH, is known to stimulate progesterone synthesis and secretion from granulosa cells by increasing the expression and activity of key steroidogenic enzymes, particularly 3β-hydroxysteroid dehydrogenase (3β-HSD). High concentrations of FSH are a primary cause of elevated progesterone production in this experimental setup.
Q3: What is the key signaling pathway activated by this compound that leads to progesterone production in granulosa cells?
A3: this compound binds to the FSH receptor on granulosa cells, primarily activating the Gs-alpha subunit of the G-protein. This stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including transcription factors that upregulate genes involved in steroidogenesis, such as Steroidogenic Acute Regulatory Protein (StAR) and 3β-HSD, ultimately leading to progesterone synthesis.
Q4: How do GnRH antagonists work to mitigate premature luteinization in vitro?
A4: While GnRH antagonists primarily act on the pituitary in vivo, they can have direct effects on granulosa cells, which express GnRH receptors. In vitro, they can modulate the signaling pathways initiated by FSH. For instance, GnRH antagonists may prevent the desensitization of the Protein Kinase C (PKC) pathway, which can modulate the primary cAMP/PKA pathway and affect steroidogenesis, including estradiol and potentially progesterone production.
Q5: What is the mechanism of progesterone antagonists in an in vitro PL model?
A5: Progesterone antagonists, such as mifepristone (RU486), act by competitively blocking the progesterone receptor (PR) on granulosa cells. In cultured luteinized human granulosa cells, blocking the PR has been shown to inhibit the expression of the LH/hCG receptor (LHCGR) and other LH/hCG target genes, as well as progesterone's own secretion, indicating a potential feedback loop that can be interrupted.
Q6: How do aromatase inhibitors affect granulosa cell steroidogenesis in vitro?
A6: Aromatase inhibitors, like letrozole, block the enzyme aromatase (CYP19A1), which is responsible for converting androgens (androstenedione and testosterone) into estrogens (estrone and estradiol). In an in vitro granulosa cell model, adding an aromatase inhibitor will significantly reduce estradiol production. While this doesn't directly block progesterone synthesis, it alters the steroidogenic profile of the cells, which can be a key experimental endpoint.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in progesterone levels between experimental replicates. | 1. Inconsistent cell seeding density.2. Variation in patient sources for primary human granulosa cells (hGCs).3. Inconsistent timing of this compound or inhibitor treatment. | 1. Ensure precise cell counting and even distribution when seeding plates.2. Pool cells from multiple patients if possible to average out biological variance, or use a stabilized cell line like HGrC1.3. Use a synchronized start time for all treatments and adhere strictly to the protocol timeline. |
| Low or no progesterone production after this compound stimulation. | 1. Low cell viability or suboptimal culture conditions.2. Insufficient this compound concentration.3. Low expression of FSH receptors on granulosa cells. | 1. Check cell viability with a trypan blue assay. Ensure proper media, serum, and incubator conditions (37°C, 5% CO2).2. Perform a dose-response experiment with this compound (e.g., 10-100 mIU/mL) to determine the optimal concentration for your cell model.3. Confirm FSH receptor expression using qPCR or western blot. Consider pre-treating cells with Activin-A, which has been shown to upregulate FSH receptors. |
| Mitigation agent (e.g., mifepristone, letrozole) shows no effect. | 1. Inappropriate concentration of the inhibitor.2. Degradation of the inhibitor.3. The chosen endpoint (e.g., progesterone) is not affected by the inhibitor's mechanism (e.g., letrozole primarily affects estradiol). | 1. Consult literature for effective concentrations. Perform a dose-response curve for the inhibitor (e.g., Letrozole: 0.1-10 µM; Mifepristone: 1-50 µM).2. Ensure proper storage and handling of the inhibitor stock solution. Prepare fresh dilutions for each experiment.3. When using an aromatase inhibitor like letrozole, measure estradiol as the primary endpoint. For progesterone antagonists, measure progesterone and downstream targets like LHCGR mRNA. |
| Unexpected cell morphology changes or cell death. | 1. Cytotoxicity of the inhibitor at the concentration used.2. Contamination of the cell culture. | 1. Perform a cell viability assay (e.g., MTT or LDH assay) across a range of inhibitor concentrations.2. Regularly inspect cultures for signs of contamination (e.g., cloudy media, rapid pH change). Use sterile technique and consider prophylactic antibiotics/antimycotics in the culture medium. |
Quantitative Data Summary
Table 1: Effect of FSH Stimulation on In Vitro Progesterone Production by Human Granulosa Cells
| Treatment Group | Progesterone Concentration (ng/mL) | Fold Change vs. Control | Reference |
|---|---|---|---|
| Unstimulated Control | ~0.2 ± 0.1 | 1.0 | |
| FSH Stimulated | ~1.05 ± 0.3 | ~5.25 | |
| Basal (No rFSH) | (Normalized to 100%) | 1.0 |
| Recombinant FSH | (Normalized to ~300%) | ~3.0 | |
Table 2: Effect of Aromatase Inhibitor (Letrozole) on In Vitro Steroidogenesis and Gene Expression
| Treatment Group | Estradiol Level (vs. Control) | Aromatase mRNA Expression (vs. Control) | Reference |
|---|---|---|---|
| Letrozole (1 µmol/L) | Statistically Significant Reduction | Statistically Significant Reduction |
| Letrozole (10 µmol/L) | Statistically Significant Reduction | Statistically Significant Reduction | |
Experimental Protocols & Visualizations
Protocol 1: In Vitro Induction of Premature Luteinization using this compound
This protocol describes how to induce progesterone production in cultured human granulosa cells, simulating premature luteinization.
Materials:
-
Human granulosa cells (primary hGCs from IVF aspirates or HGrC1 cell line)
-
Culture Medium: α-MEM or DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (urinary FSH)
-
6-well or 24-well tissue culture plates
-
Progesterone and Estradiol ELISA or EIA kits
Methodology:
-
Cell Culture:
-
Isolate and purify granulosa cells from follicular fluid obtained during IVF procedures.
-
Seed the cells at a density of approximately 100,000 to 200,000 viable cells per well in a 24-well plate.
-
Culture for 24-48 hours to allow for cell attachment.
-
-
This compound Stimulation:
-
After initial culture, replace the medium with fresh medium.
-
Prepare a stock solution of this compound. For the experimental group, add this compound to the desired final concentration (e.g., a starting dose-response of 12.5, 25, and 50 mIU/mL).
-
The control group receives fresh medium without this compound.
-
-
Incubation and Sample Collection:
-
Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the conditioned media from each well. Centrifuge to remove cell debris and store the supernatant at -20°C or -80°C until analysis.
-
-
Analysis:
-
Measure progesterone and estradiol concentrations in the collected media using ELISA or a similar immunoassay.
-
(Optional) Lyse the cells to extract total RNA for qPCR analysis of steroidogenic enzymes (e.g., STAR, CYP11A1, HSD3B2, CYP19A1).
-
Protocol 2: In Vitro Mitigation of Premature Luteinization
This protocol outlines how to test the efficacy of inhibitors on this compound-induced progesterone production.
Methodology:
-
Cell Culture & Seeding: Follow Step 1 from Protocol 1.
-
Inhibitor Co-treatment:
-
Prepare fresh medium containing this compound at a concentration known to induce significant progesterone production (determined from Protocol 1).
-
Prepare stock solutions of the inhibitors to be tested (e.g., Mifepristone, Letrozole).
-
Create the following experimental groups:
-
Control: Medium only.
-
This compound only: Medium + this compound.
-
Inhibitor + this compound: Medium + this compound + Inhibitor (at various concentrations).
-
-
Replace the medium in the wells with the appropriate treatment medium.
-
-
Incubation and Analysis: Follow Steps 3 and 4 from Protocol 1. Compare the progesterone (and/or estradiol) levels between the "this compound only" group and the "Inhibitor + this compound" groups to determine the mitigating effect.
Signaling Pathway Diagrams
References
- 1. Letrozole increases ovarian growth and Cyp17a1 gene expression in the rat ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Follicle stimulating hormone controls granulosa cell glutamine synthesis to regulate ovulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical efficacy of highly purified urinary FSH versus recombinant FSH in volunteers undergoing controlled ovarian stimulation for in vitro fertilization: a randomized, multicenter, investigator-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Urofollitropin Stability and Degradation Analysis
Welcome to the technical support center for urofollitropin stability testing and degradation product analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, data interpretation, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, a highly purified form of human follicle-stimulating hormone (hFSH), is a glycoprotein susceptible to several degradation pathways. The primary routes of degradation include:
-
Oxidation: Methionine and other susceptible residues can be oxidized, potentially altering the protein's conformation and biological activity. Oxidized follitropin is a common degradation impurity.[1][2]
-
Hydrolysis: At non-optimal pH and elevated temperatures, peptide bonds can be hydrolyzed, leading to fragmentation of the protein.
-
Aggregation: As a protein therapeutic, this compound can be prone to the formation of soluble and insoluble aggregates, which can impact efficacy and may induce an immunogenic response.[3]
-
Subunit Dissociation: The non-covalent heterodimer of alpha and beta subunits can dissociate, leading to a loss of biological potency.
-
Deamidation and Isomerization: Asparagine and glutamine residues can undergo deamidation, and aspartic acid residues can isomerize, leading to changes in protein structure and function.
Q2: What are the recommended stress conditions for forced degradation studies of this compound?
A2: Forced degradation studies are essential to identify likely degradation products and establish the stability-indicating nature of analytical methods.[4] Based on ICH guidelines and the known liabilities of glycoproteins, the following stress conditions are recommended:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 12 hours).
-
Base Hydrolysis: 0.1 M NaOH at 60°C for various time points (e.g., 2, 4, 8, 12 hours).
-
Oxidation: 0.1% - 3% H₂O₂ at room temperature for up to 24 hours.
-
Thermal Degradation: 70°C at low and high humidity for 1-2 months for solid-state studies. For solutions, 60°C for various time points.
-
Photostability: Exposure to a light source producing combined visible and ultraviolet outputs, as described in ICH Q1B. An exposure of up to 6 million lux hours is often used.[5]
The extent of degradation should be targeted in the range of 5-20% to ensure that relevant degradation products are formed without causing excessive degradation that might not be seen under normal storage conditions.
Q3: Which analytical techniques are most suitable for analyzing this compound and its degradation products?
A3: A combination of chromatographic and mass spectrometric techniques is typically employed:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse technique for separating the parent this compound from its degradation products. Methods using C4 or C8 columns are common for proteins.
-
Size Exclusion Chromatography (SEC-HPLC): This method is used to separate and quantify aggregates (dimers, trimers, etc.) from the monomeric form of the protein.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for the identification and structural characterization of degradation products. It allows for precise mass determination, which can reveal modifications like oxidation (+16 Da), deamidation (+1 Da), or cleavage.
-
Peptide Mapping: This technique involves digesting the protein with an enzyme (e.g., trypsin) and then analyzing the resulting peptides by LC-MS. It is highly effective for locating specific sites of modification, such as oxidation or deamidation, on the protein sequence.
Q4: What is a stability-indicating method and how do I validate it?
A4: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, excipients, or other potential impurities. Validation of a stability-indicating HPLC method for this compound should be performed according to ICH Q2(R1) guidelines and should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by separating the main peak from all degradation peaks generated during forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear response for oxidized follitropin has been demonstrated in the range of 2.46–63.325 μg/ml.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Data Presentation
Table 1: Representative Quantitative Data from a Forced Degradation Study of this compound
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) | Degradation Product(s) (%) |
| Control (4°C) | 72 | 99.5 | - | <0.5 |
| 0.1 M HCl | 8 | 85.2 | Hydrolyzed Fragments | 14.8 |
| 0.1 M NaOH | 8 | 82.5 | Aggregates, Hydrolyzed Fragments | 17.5 |
| 1% H₂O₂ | 24 | 88.9 | Oxidized Forms | 11.1 |
| Heat (60°C) | 72 | 91.3 | Aggregates, Oxidized Forms | 8.7 |
| Photolytic | 24 | 95.6 | Oxidized Forms | 4.4 |
Note: This table presents illustrative data based on typical degradation patterns for glycoprotein hormones. Actual results will vary depending on the specific formulation and experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is designed to separate intact this compound from its primary degradation products, particularly oxidized forms.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C4, 250 mm x 4.6 mm, 5 µm particle size.
-
Guard Column: C3, 12.5 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 30 60 35 80 40 20 | 45 | 20 |
-
Expected Retention Times: The retention time for oxidized follitropin is typically around 14-15 minutes under similar conditions.
Protocol 2: Peptide Mapping of this compound using LC-MS/MS
This protocol is for identifying specific sites of degradation, such as oxidation or deamidation.
-
Denaturation, Reduction, and Alkylation:
-
Dissolve 100 µg of the this compound sample in a denaturation buffer (e.g., 6 M Guanidine HCl, 50 mM Tris-HCl, pH 8.0).
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Cool to room temperature and add Iodoacetamide (IAM) to a final concentration of 25 mM. Incubate in the dark for 1 hour to alkylate the free cysteine residues.
-
-
Buffer Exchange:
-
Remove the denaturation and alkylation reagents by buffer exchange into a digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0) using a desalting column or spin filter.
-
-
Enzymatic Digestion:
-
Add trypsin to the protein solution at a ratio of 1:50 (enzyme:protein, w/w).
-
Incubate at 37°C for 12-16 hours.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
LC-MS/MS Analysis:
-
Instrumentation: UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18, 100 mm x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A shallow gradient from 5% to 40% Mobile Phase B over 60-90 minutes is typically used to resolve the complex peptide mixture.
-
MS Method: A data-dependent acquisition (DDA) method is used, where the most intense precursor ions in a full MS scan are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
The resulting MS/MS spectra are searched against the known amino acid sequence of human FSH using a database search engine (e.g., Mascot, Sequest).
-
Identified peptides are examined for post-translational modifications, such as oxidation of methionine (+15.99 Da) or deamidation of asparagine/glutamine (+0.98 Da).
-
Signature peptides for FSH, such as "AYPTPLR", "VTVMGGFK", and "ELVYETVR", can be specifically monitored.
-
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | 1. Column contamination or aging.2. Sample overload.3. Mismatch between sample solvent and mobile phase.4. High dead volume in fittings. | 1. Flush the column with a strong solvent; if unresolved, replace the column.2. Reduce the injection volume or sample concentration.3. Dissolve the sample in the initial mobile phase.4. Check and tighten all fittings; use low-dead-volume tubing. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Column degradation.4. Air bubbles in the pump. | 1. Prepare fresh mobile phase; ensure proper mixing and degassing.2. Use a column oven to maintain a constant temperature.3. Replace the column.4. Purge the pump to remove air bubbles. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector.2. Carryover from a previous injection.3. Sample degradation in the autosampler. | 1. Use high-purity solvents; flush the system.2. Run blank injections with a strong solvent between samples.3. Ensure the autosampler is temperature-controlled. |
| Baseline Noise or Drift | 1. Air bubbles in the system.2. Contaminated mobile phase or detector cell.3. Pump malfunction (improper mixing).4. Detector lamp aging. | 1. Degas the mobile phase and purge the system.2. Flush the system with a clean, strong solvent.3. Check pump seals and check valves.4. Replace the detector lamp if nearing the end of its lifespan. |
Visualizations
Caption: Workflow for this compound stability testing.
Caption: Logical workflow for troubleshooting HPLC issues.
References
- 1. Analytical Method Development and Validation to Determine Oxidized Follitropin Recombinant Follicle Stimulating Hormone (rFSH) Injection by RP-HPLC | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. Aggregation Kinetics for IgG1-Based Monoclonal Antibody Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. pharmtech.com [pharmtech.com]
Technical Support Center: Urofollitropin Purity and Its Impact on Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with urofollitropin. The following information addresses common challenges related to this compound purity and its potential impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary purity concerns with this compound?
A1: this compound, being derived from human menopausal urine, can contain various impurities not present in recombinant follicle-stimulating hormone (rFSH). The main concerns are the presence of non-FSH-related proteins and batch-to-batch variability in the purity and composition of these contaminants.[1][2] Studies have identified numerous urinary proteins as impurities, which can constitute a significant portion of the total protein content in some preparations.[3]
Q2: How can impurities in this compound affect my experimental results?
A2: Impurities in this compound preparations can impact experimental outcomes in several ways:
-
Immunoassay Interference: Urinary protein impurities can cross-react with antibodies used in immunoassays, leading to inaccurate quantification of FSH, high background signals, or false-positive/negative results.[4]
-
Cell-Based Assay Variability: Contaminants can have off-target effects on cells, leading to inconsistent results, altered cell signaling, or cytotoxicity that can be mistakenly attributed to FSH activity.
-
Receptor Binding Studies: Impurities may interfere with the binding of this compound to the FSH receptor (FSHR), affecting the accuracy of binding affinity and kinetic measurements.
-
Inconsistent Biological Activity: Batch-to-batch variation in impurity profiles can lead to significant differences in the biological activity of this compound, making it difficult to obtain reproducible results.
Q3: What are some of the common protein impurities found in this compound?
A3: Proteomic analyses have identified a range of co-purified proteins in urinary-derived gonadotrophin preparations. Some of the commonly identified impurities include:
-
Uromodulin (Tamm-Horsfall protein), the most abundant protein in human urine.
-
Alpha-1-microglobulin
-
Apolipoprotein D
-
Prostaglandin
-
Various other plasma and membrane proteins.
Troubleshooting Guides
Immunoassay Troubleshooting
Issue: High background or non-specific signal in my FSH ELISA.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cross-reactivity of antibodies with urinary protein impurities. | 1. Run a matrix control: Test a sample of the this compound formulation that has been depleted of FSH to determine the background signal from impurities. 2. Use a more specific antibody: If possible, switch to a monoclonal antibody with a well-characterized epitope that is unique to FSH. 3. Optimize blocking buffer: Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or try a different blocking agent. | Reduced background signal and improved signal-to-noise ratio. |
| Matrix effects from the sample. | 1. Sample dilution: Dilute the this compound sample to reduce the concentration of interfering substances. 2. Use a specialized assay diluent: Some commercial diluents are formulated to minimize matrix effects. | Linear dose-response curve and more accurate FSH quantification. |
| Insufficient washing. | 1. Increase the number of wash steps: Add 1-2 extra wash steps. 2. Increase soak time: Allow the wash buffer to incubate in the wells for a short period (e.g., 30 seconds) before aspiration. | Lower background and more consistent results across the plate. |
Cell-Based Assay Troubleshooting
Issue: Inconsistent or non-reproducible results in my FSH receptor activation assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Batch-to-batch variability of this compound. | 1. Test multiple lots: If possible, test several lots of this compound to assess the degree of variability. 2. Use a reference standard: Include a well-characterized rFSH standard in each experiment to normalize the results. | More consistent and comparable data across experiments. |
| Off-target effects of impurities on cell signaling. | 1. Perform a control experiment with a "mock" impurity mix: If the major impurities are known, test their effect on the cells in the absence of this compound. 2. Use a specific FSHR antagonist: Co-treat cells with this compound and a specific FSHR antagonist to confirm that the observed effect is mediated through the FSH receptor. | Confirmation that the observed cellular response is specific to FSHR activation. |
| Cytotoxicity of the this compound preparation. | 1. Perform a cell viability assay: Use an assay like MTT or trypan blue exclusion to assess cell viability at the concentrations of this compound used in your experiment. | Determination of the optimal non-toxic concentration range for your experiments. |
| Low signal-to-noise ratio. | 1. Optimize cell seeding density: Titrate the number of cells per well to find the optimal density for a robust signal. 2. Optimize assay incubation time: Perform a time-course experiment to determine the optimal incubation time for maximal signal. | Improved assay window and sensitivity. |
Quantitative Data Summary
Table 1: Comparison of Impurity Levels in this compound and Recombinant FSH (rFSH)
| Parameter | This compound | Recombinant FSH (rFSH) | Reference |
| Number of Non-FSH Protein Impurities Detected | 23 | 0 | |
| Variability in Impurity Levels Between Batches | Variable | Not Applicable | |
| Presence of Non-FSH or LH-related bands on Western Blot | Yes | No |
Experimental Protocols
SDS-PAGE for this compound Purity Analysis
Objective: To separate proteins in a this compound sample based on their molecular weight to assess purity and identify protein impurities.
Methodology:
-
Sample Preparation:
-
Reconstitute the lyophilized this compound in sterile, nuclease-free water to a known concentration.
-
Mix the this compound sample with 2X Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT).
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Prepare or purchase a pre-cast polyacrylamide gel (e.g., 4-20% gradient gel) suitable for separating proteins in the expected molecular weight range of FSH and potential impurities.
-
Assemble the electrophoresis apparatus and fill the inner and outer chambers with 1X Tris-Glycine-SDS running buffer.
-
Load the denatured this compound samples and a molecular weight marker into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Carefully remove the gel from the cassette and place it in a staining solution (e.g., Coomassie Brilliant Blue or a more sensitive silver stain) for a specified time.
-
Destain the gel with an appropriate destaining solution until the protein bands are clearly visible against a clear background.
-
Image the gel using a gel documentation system.
-
Western Blot for Specific Impurity Detection
Objective: To detect the presence of specific protein impurities in a this compound sample using antibodies.
Methodology:
-
SDS-PAGE:
-
Perform SDS-PAGE as described in the protocol above.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer apparatus.
-
Ensure a tight sandwich of the gel and membrane and perform the transfer according to the manufacturer's instructions (e.g., 100V for 1 hour).
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the suspected impurity (e.g., anti-uromodulin) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for a few minutes.
-
Expose the membrane to X-ray film or use a chemiluminescence imaging system to visualize the protein bands.
-
Visualizations
References
- 1. Analytical identification of additional impurities in urinary-derived gonadotrophins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Proteomic analyses of recombinant human follicle-stimulating hormone and urinary-derived gonadotropin preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction of non-specific binding in immunoassays requiring long incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Urofollitropin for In Vitro Oocyte Maturation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing urofollitropin for in vitro oocyte maturation (IVM). It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during IVM experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during IVM experiments using this compound, offering potential causes and solutions in a question-and-answer format.
| Issue/Question | Potential Cause(s) | Suggested Solution(s) |
| 1. Low oocyte maturation rates (low percentage of MII oocytes). | - Suboptimal this compound Concentration: The concentration of this compound in the IVM medium may be too low to effectively stimulate maturation. - Poor Oocyte Quality: The initial quality of the immature oocytes may be compromised. - Inadequate Culture Conditions: Issues with the IVM medium composition (e.g., lack of essential supplements), pH, temperature, or gas atmosphere can hinder maturation. - Premature Removal of Cumulus Cells: Cumulus cells are crucial for mediating the effects of FSH on the oocyte.[1] | - Optimize this compound Concentration: A threshold concentration of FSH is necessary for in vitro maturation.[2] Titrate the this compound concentration, starting from the recommended ranges (e.g., 70-250 IU/L) to determine the optimal dose for your specific experimental conditions.[2] - Assess Oocyte Quality: Before starting the experiment, evaluate the morphology of the cumulus-oocyte complexes (COCs). Select COCs with multiple layers of compact cumulus cells and evenly granulated ooplasm. - Verify Culture Conditions: Ensure the IVM medium is properly prepared and supplemented. Standard IVM media are often supplemented with gonadotropins like FSH and LH/hCG.[3][4] Maintain optimal pH (7.2-7.4), temperature (37°C), and CO2 levels (5-6%). - Maintain Intact COCs: Culture the oocytes as cumulus-oocyte complexes to allow for the necessary signaling between cumulus cells and the oocyte. |
| 2. High variability in maturation rates between experiments. | - Inconsistent this compound Activity: Different lots of this compound may have slight variations in bioactivity. - Heterogeneity of Oocyte Cohorts: Oocytes collected from different donors or at different times can have varying developmental competence. - Inconsistent Experimental Procedures: Minor variations in timing, media preparation, or handling of COCs can introduce variability. | - Standardize this compound Handling: Aliquot and store this compound according to the manufacturer's instructions to maintain its stability. If possible, use the same lot for a series of related experiments. - Standardize Oocyte Source: If feasible, use oocytes from a well-characterized and consistent source. If using donor oocytes, record and consider donor characteristics as potential variables. - Adhere to a Strict Protocol: Follow a detailed and standardized experimental protocol for all steps, from oocyte collection to maturation assessment. |
| 3. Poor or absent cumulus cell expansion. | - Insufficient this compound Concentration: Cumulus cell expansion is an FSH-dependent process. - Compromised Cumulus Cell Viability: The health of the cumulus cells may be poor. - Inhibitory Factors in the Medium: The presence of certain substances in the culture medium could inhibit cumulus expansion. | - Increase this compound Concentration: Ensure the this compound concentration is sufficient to induce cumulus expansion. Both hypoglycosylated (FSH21) and fully glycosylated (FSH24) forms of FSH promote cumulus cell expansion. - Assess COC Quality: Select COCs with healthy-looking cumulus cells. - Review Medium Composition: Check the IVM medium for any components that might interfere with cumulus expansion. |
| 4. Asynchronous nuclear and cytoplasmic maturation. | - Suboptimal Timing of Maturation Assessment: Oocytes may reach nuclear maturity (MII) before cytoplasmic maturation is complete. - Inadequate Signaling Support: The culture environment may not fully support all aspects of cytoplasmic maturation. | - Optimize Culture Duration: The timing of maturation assessment is critical. Oocytes that mature within the first 24 hours of culture may have better developmental competence. - Enhance IVM Medium: Consider supplementing the IVM medium with factors that support cytoplasmic maturation, such as antioxidants or specific growth factors. |
| 5. Low fertilization and blastocyst development rates after IVM. | - Incomplete Cytoplasmic Maturation: Even if oocytes reach the MII stage, they may lack the cytoplasmic factors necessary for successful fertilization and embryonic development. - Suboptimal Fertilization Conditions: The conditions for in vitro fertilization (IVF) or intracytoplasmic sperm injection (ICSI) may need optimization. | - Refine IVM Protocol: Focus on optimizing the this compound concentration and culture duration to improve both nuclear and cytoplasmic maturation. - Optimize Post-IVM Procedures: Ensure that the protocols for IVF/ICSI and subsequent embryo culture are optimized for oocytes matured in vitro. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions to provide quick answers to common queries regarding the use of this compound in oocyte IVM.
Q1: What is the optimal concentration of this compound for in vitro oocyte maturation?
A1: The optimal concentration of this compound can vary depending on the specific experimental conditions, including the species and the source of the oocytes. However, studies on human oocytes suggest that a threshold concentration of at least 70 IU/L of FSH is required to significantly improve nuclear maturation rates in vitro. Concentrations up to 250 IU/L have also been shown to be effective. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q2: What is the mechanism of action of this compound in oocyte maturation?
A2: this compound, a purified form of follicle-stimulating hormone (FSH), initiates oocyte maturation primarily by acting on the cumulus cells surrounding the oocyte. FSH binds to FSH receptors (FSHR) on these cells, which triggers a downstream signaling cascade. This pathway involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various target proteins that regulate gene expression and cellular processes essential for maturation, including cumulus cell expansion and the production of factors that support oocyte development. FSH stimulation also leads to an upregulation of the luteinizing hormone/chorionic gonadotropin receptor (LHCGR) on cumulus cells, making them responsive to LH or hCG, which further promotes maturation.
Q3: Is there a difference between using this compound (urinary FSH) and recombinant FSH (rFSH) for IVM?
A3: Both this compound and rFSH are used to stimulate oocyte maturation. This compound is derived from the urine of postmenopausal women and contains a mixture of FSH isoforms, while rFSH is produced using recombinant DNA technology and typically consists of a more homogeneous population of FSH molecules. Some studies suggest that different FSH glycoforms can have slightly different effects on the kinetics of meiotic progression. For instance, hypoglycosylated FSH (FSH21) has been shown to lead to faster germinal vesicle breakdown (GVBD) compared to fully glycosylated FSH (FSH24). The choice between this compound and rFSH may depend on experimental goals, cost, and availability.
Q4: How should I assess oocyte maturation and quality after IVM with this compound?
A4: Oocyte maturation is primarily assessed by observing the extrusion of the first polar body, which indicates progression to the metaphase II (MII) stage. This is typically done using a high-power microscope. Oocyte quality can be evaluated based on morphological criteria, including the appearance of the cytoplasm (e.g., granularity), the size and shape of the polar body, and the characteristics of the perivitelline space. For a more in-depth assessment, techniques such as immunofluorescence staining of the meiotic spindle and chromosome analysis can be employed to evaluate nuclear and chromosomal integrity.
Q5: What is the role of cumulus cells in this compound-mediated oocyte maturation?
A5: Cumulus cells play a critical role in mediating the effects of this compound on the oocyte. They possess FSH receptors, which the oocyte lacks. Therefore, FSH signaling is initiated in the cumulus cells. This signaling cascade leads to cumulus cell expansion, a process involving the secretion of a hyaluronic acid-rich extracellular matrix, which is essential for ovulation and fertilization. Cumulus cells also provide the oocyte with essential nutrients and signaling molecules that support both nuclear and cytoplasmic maturation.
Data Presentation
The following tables summarize quantitative data on the effects of this compound (FSH) concentration on oocyte maturation.
Table 1: Effect of FSH Concentration on Human Oocyte Maturation In Vitro
| FSH Concentration (IU/L) | Percentage of MII Oocytes (%) | Statistical Significance (vs. No FSH) |
| 0 | 24% | - |
| 20-40 | 19% | Not Significant |
| 70 | 39% | p = 0.01 |
| 250 | 37% | p = 0.03 |
| Data adapted from a study on human oocytes collected ex vivo from small antral follicles. |
Experimental Protocols
This section provides a detailed methodology for a key experiment: Optimizing this compound Concentration for In Vitro Maturation of Cumulus-Oocyte Complexes (COCs).
Objective: To determine the optimal concentration of this compound for achieving high rates of meiotic maturation in oocytes cultured in vitro.
Materials:
-
Immature cumulus-oocyte complexes (COCs)
-
IVM medium (e.g., Tissue Culture Medium 199 or a commercial IVM medium)
-
This compound (lyophilized powder)
-
Fetal Bovine Serum (FBS) or other protein supplement
-
Antibiotics (e.g., penicillin-streptomycin)
-
Culture dishes
-
Incubator (37°C, 5% CO2 in humidified air)
-
Inverted microscope with micromanipulators (optional, for handling COCs)
-
Hyaluronidase solution
-
Pipettes and sterile tips
Procedure:
-
Preparation of IVM Media:
-
Prepare the base IVM medium supplemented with serum or a serum replacement and antibiotics.
-
Create a stock solution of this compound in a suitable sterile buffer.
-
Prepare a series of IVM media with varying concentrations of this compound (e.g., 0 IU/L, 20 IU/L, 40 IU/L, 70 IU/L, 150 IU/L, 250 IU/L).
-
-
Oocyte Collection and Selection:
-
Collect immature COCs from ovarian follicles.
-
Under a stereomicroscope, select COCs with multiple layers of compact cumulus cells and an oocyte with a homogenous cytoplasm.
-
-
In Vitro Maturation Culture:
-
Wash the selected COCs in pre-warmed, this compound-free IVM medium.
-
Randomly allocate the COCs to droplets or wells containing the different concentrations of this compound-supplemented IVM medium.
-
Culture the COCs for 24-48 hours in an incubator at 37°C with 5% CO2 in a humidified atmosphere.
-
-
Assessment of Maturation:
-
After the culture period, denude the oocytes of their cumulus cells by gentle pipetting in a hyaluronidase solution.
-
Examine the denuded oocytes under an inverted microscope at high magnification.
-
Classify the oocytes based on their nuclear stage:
-
Germinal Vesicle (GV) stage: intact nuclear envelope.
-
Metaphase I (MI) stage: no visible germinal vesicle or polar body.
-
Metaphase II (MII) stage: presence of the first polar body in the perivitelline space.
-
-
Calculate the maturation rate for each this compound concentration as: (Number of MII oocytes / Total number of oocytes cultured) x 100%.
-
-
Data Analysis:
-
Statistically compare the maturation rates between the different this compound concentration groups to identify the optimal dose.
-
Mandatory Visualization
Diagram 1: this compound Signaling Pathway in Cumulus Cells for Oocyte Maturation
References
Navigating the Nuances of Urofollitropin: A Technical Support Center for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing potential contaminants in commercial urofollitropin preparations. This compound, a purified form of follicle-stimulating hormone (FSH) derived from the urine of postmenopausal women, is a critical component in reproductive medicine research. However, the inherent nature of its biological source necessitates rigorous quality control to mitigate the impact of potential impurities on experimental outcomes.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and an overview of the potential impact of contaminants on cellular signaling pathways.
Troubleshooting Guide: Addressing Unexpected Experimental Results
Researchers may encounter variability in experimental results when using this compound. This section provides a structured approach to troubleshooting common issues that may arise due to potential contaminants.
| Observed Problem | Potential Cause Related to Contamination | Recommended Action |
| Reduced or inconsistent cellular response (e.g., steroidogenesis, proliferation) across different lots. | Lot-to-lot variability in purity and contaminant profile. Urinary-derived preparations can have variable levels of non-gonadotropin proteins.[2] | 1. Qualify new lots: Before starting a large-scale experiment, test each new lot of this compound to ensure consistent bioactivity. 2. Analyze for protein impurities: Use SDS-PAGE and Western blot to compare the protein profiles of different lots. Note any significant differences in non-FSH bands. 3. Contact the manufacturer: Request the certificate of analysis for each lot and inquire about their quality control procedures for protein purity. |
| High background or non-specific signaling in cell-based assays. | Presence of bioactive protein contaminants. Other urinary proteins could activate unintended signaling pathways in your cell model. | 1. Perform a literature search: Investigate the potential biological activities of common urinary proteins. 2. Use a more purified or recombinant FSH as a control: Compare the cellular response to this compound with that of a recombinant FSH to determine if the observed effects are specific to the urinary-derived product.[2] |
| Cell morphology changes or signs of cytotoxicity. | Presence of endotoxins or other cytotoxic contaminants. The purification process may not completely remove all harmful substances from the urine. | 1. Test for endotoxins: Use a Limulus Amebocyte Lysate (LAL) assay to quantify endotoxin levels in your this compound preparation. 2. Filter the reconstituted product: Use a sterile, low-protein-binding filter (0.22 µm) to remove potential microbial contaminants. |
| Inconsistent results in immunoassays (e.g., ELISA). | Cross-reactivity of antibodies with contaminant proteins. Antibodies intended for FSH may cross-react with other structurally similar proteins present as impurities. | 1. Validate your antibodies: Test the specificity of your primary and secondary antibodies against a panel of common urinary proteins. 2. Use a different antibody pair: If cross-reactivity is suspected, switch to a different set of monoclonal or polyclonal antibodies. |
Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have regarding the purity and handling of commercial this compound preparations.
Q1: What are the most common types of protein contaminants in commercial this compound?
A1: Studies have identified various non-gonadotropin urinary proteins as potential contaminants in this compound preparations. One proteomic analysis identified up to 23 non-gonadotropin-related proteins in urinary-derived gonadotrophins.[3] These can include albumin, immunoglobulins, and other proteins that are naturally present in urine. The specific contaminants and their levels can vary between different manufacturers and even between different lots from the same manufacturer.[2]
Q2: Are there established limits for these protein impurities?
A2: While pharmacopoeias like the European Pharmacopoeia and the United States Pharmacopeia provide general guidelines for the purity of pharmaceutical substances, specific limits for individual protein impurities in this compound are not always detailed in older monographs. However, regulatory bodies are moving towards more stringent control of impurities in biologics. Manufacturers are required to adhere to Good Manufacturing Practices (GMP) to ensure their products meet established quality criteria. It is advisable to request purity information from the manufacturer for the specific lot you are using.
Q3: How can I assess the purity of my this compound preparation in the lab?
A3: You can perform several analytical techniques to assess the purity of your this compound. The most common methods are Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) to visualize the protein profile, Western blotting to specifically detect FSH and potential contaminants, and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for a more quantitative analysis of purity. For a more in-depth analysis, two-dimensional gel electrophoresis (2D-PAGE) followed by mass spectrometry can identify specific protein contaminants.
Q4: Can contaminants in this compound affect its biological activity?
A4: Yes, contaminants can potentially affect the biological activity of this compound in several ways. They could compete for binding to the FSH receptor, activate other signaling pathways leading to off-target effects, or have direct mitogenic or cytotoxic effects on the cells in your experiment. The presence of variable levels of urinary-derived contaminant proteins may contribute to the control of ovarian stimulation.
Q5: What is the best way to store and handle this compound to maintain its integrity?
A5: this compound is typically supplied as a lyophilized powder. It should be stored at the temperature recommended by the manufacturer, usually refrigerated or at room temperature, and protected from light. Once reconstituted, it is recommended to use the solution immediately and discard any unused portion to prevent degradation and contamination.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the purity of this compound preparations.
Protocol 1: SDS-PAGE and Western Blot Analysis of this compound
Objective: To visualize the protein profile of a this compound preparation and specifically detect the presence of FSH.
Materials:
-
This compound sample
-
Recombinant FSH (as a control)
-
Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against FSH (beta-subunit specific is recommended)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Reconstitute the lyophilized this compound in sterile water or a buffer recommended by the manufacturer. Determine the protein concentration using a suitable assay (e.g., BCA). Prepare samples for loading by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Electrophoresis: Load 10-20 µg of protein per lane onto the polyacrylamide gel. Include a lane with protein molecular weight standards and a lane with recombinant FSH as a control. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against FSH diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and acquire the image using an appropriate imaging system.
Protocol 2: Two-Dimensional (2D) Gel Electrophoresis for Contaminant Profiling
Objective: To separate proteins based on both their isoelectric point and molecular weight to create a detailed map of potential protein contaminants.
Materials:
-
This compound sample
-
Rehydration buffer (containing urea, thiourea, CHAPS, and DTT)
-
Immobilized pH gradient (IPG) strips
-
SDS-PAGE gels
-
Equilibration buffers I and II (with DTT and iodoacetamide, respectively)
-
Silver staining or Coomassie blue staining reagents
Procedure:
-
First Dimension (Isoelectric Focusing):
-
Reconstitute and prepare the this compound sample in rehydration buffer.
-
Apply the sample to an IPG strip and rehydrate overnight.
-
Perform isoelectric focusing using a programmed voltage ramp.
-
-
Second Dimension (SDS-PAGE):
-
Equilibrate the focused IPG strip in equilibration buffer I for 15 minutes, followed by equilibration buffer II for another 15 minutes.
-
Place the equilibrated IPG strip onto a large format SDS-PAGE gel.
-
Run the second dimension at a constant current until the dye front reaches the bottom of the gel.
-
-
Staining and Analysis:
-
Stain the gel using silver staining for high sensitivity or Coomassie blue for mass spectrometry compatibility.
-
Analyze the 2D gel image to identify protein spots that do not correspond to FSH. These spots can be excised for identification by mass spectrometry.
-
Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
Objective: To quantify the purity of the this compound preparation and detect the presence of impurities.
Materials:
-
This compound sample
-
HPLC system with a UV detector
-
C4 or C18 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
FSH reference standard
Procedure:
-
Sample Preparation: Reconstitute the this compound sample in Mobile Phase A.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 40°C).
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample and the reference standard.
-
Run a linear gradient of Mobile Phase B to elute the proteins.
-
Monitor the absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the main peak corresponding to FSH based on the retention time of the reference standard.
-
Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.
-
Quantify impurities based on their peak areas relative to the main peak.
-
Signaling Pathways and Potential Interference by Contaminants
This compound exerts its biological effects by binding to the FSH receptor (FSHR), a G protein-coupled receptor on the surface of granulosa cells in the ovary. This binding initiates a cascade of intracellular signaling events crucial for follicular development.
Primary FSH Signaling Pathways
-
cAMP/PKA Pathway: The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors that regulate gene expression essential for steroidogenesis and cell proliferation.
-
PI3K/Akt Pathway: FSHR activation can also stimulate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is important for cell survival and proliferation.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another signaling cascade activated by FSH, playing a role in cell growth and differentiation.
// Nodes this compound [label="this compound (FSH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FSHR [label="FSH Receptor\n(GPCR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_Protein [label="G Protein", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK/ERK\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; CREB [label="CREB &\nOther Targets", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Response [label="Cellular Response\n(Steroidogenesis, Proliferation,\nDifferentiation)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Contaminants [label="Potential Contaminants\n(e.g., other urinary proteins)", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges this compound -> FSHR [label="Binds to"]; FSHR -> G_Protein [label="Activates"]; G_Protein -> AC [label="Activates"]; G_Protein -> PI3K [label="Activates"]; G_Protein -> MAPK [label="Activates"]; AC -> cAMP [label="Produces"]; cAMP -> PKA [label="Activates"]; PKA -> CREB [label="Phosphorylates"]; PI3K -> Akt; Akt -> Cellular_Response; MAPK -> Cellular_Response; CREB -> Cellular_Response;
Contaminants -> FSHR [style=dashed, color="#EA4335", label="Potential Interference\n(Binding Competition)"]; Contaminants -> Cellular_Response [style=dashed, color="#EA4335", label="Off-Target Effects"]; }
Caption: FSH signaling pathways and potential contaminant interference.
Logical Workflow for Investigating Contaminant Effects
// Nodes Start [label="Inconsistent or Unexpected\nExperimental Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Protocols [label="Review Experimental\nProtocols and Reagents", fillcolor="#FBBC05", fontcolor="#202124"]; Lot_Variability [label="Suspect Lot-to-Lot\nVariability in this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Purity_Analysis [label="Perform Purity Analysis\n(SDS-PAGE, RP-HPLC)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compare_Lots [label="Compare Protein Profiles\nof Different Lots", fillcolor="#F1F3F4", fontcolor="#202124"]; Significant_Difference [label="Significant Differences\nObserved?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Contact_Manufacturer [label="Contact Manufacturer for\nCertificate of Analysis and QC Data", fillcolor="#F1F3F4", fontcolor="#202124"]; Use_New_Lot [label="Qualify and Use a\nNew, High-Purity Lot", fillcolor="#34A853", fontcolor="#FFFFFF"]; No_Difference [label="No Significant Differences\nin Purity", fillcolor="#F1F3F4", fontcolor="#202124"]; Other_Factors [label="Investigate Other\nExperimental Variables", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Check_Protocols; Check_Protocols -> Lot_Variability [label="If protocols are sound"]; Lot_Variability -> Purity_Analysis; Purity_Analysis -> Compare_Lots; Compare_Lots -> Significant_Difference; Significant_Difference -> Contact_Manufacturer [label="Yes"]; Contact_Manufacturer -> Use_New_Lot; Significant_Difference -> No_Difference [label="No"]; No_Difference -> Other_Factors; }
Caption: Workflow for troubleshooting inconsistent experimental results.
Potential Mechanisms of Interference by Contaminants
-
Receptor Binding Competition: Some urinary protein contaminants may have structural similarities to FSH or other gonadotropins, potentially leading to weak, non-specific binding to the FSHR. This could competitively inhibit the binding of this compound, reducing the overall cellular response.
-
Activation of Off-Target Receptors: Contaminating proteins could be biologically active and bind to their own receptors on the surface of granulosa cells, triggering signaling pathways that are independent of the FSHR. This could lead to confounding effects and make it difficult to interpret the specific actions of this compound.
-
Modulation of FSHR Signaling: Even if they do not bind directly to the FSHR, contaminants could potentially modulate the cellular environment in a way that alters the efficiency of FSHR signaling. For example, they might influence the expression of signaling components or alter the membrane composition, indirectly affecting receptor function.
By providing this comprehensive technical support center, we aim to empower researchers to confidently navigate the challenges associated with the use of commercial this compound preparations, leading to more robust and reproducible scientific findings.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Comparative assessment of the consistency and quality of a highly purified FSH extracted from human urine (this compound) and a recombinant human FSH (follitropin alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical identification of additional impurities in urinary-derived gonadotrophins - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term storage and stability of urofollitropin for laboratory use
Welcome to the technical support center for the laboratory use of urofollitropin. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is the recommended long-term storage condition for lyophilized this compound?
For optimal long-term stability, unopened, lyophilized ampoules of this compound should be stored at –20°C.[1] While the lyophilized material is stable enough for shipment at ambient temperatures, consistent storage at –20°C is crucial for preserving its integrity over extended periods.[1][2]
2. How should I properly reconstitute lyophilized this compound?
To ensure accurate concentration and activity, the entire contents of the ampoule must be reconstituted. Do not attempt to weigh out portions of the lyophilized powder.[1][2]
-
Procedure: Dissolve the entire contents of the ampoule in a known and precise volume of a suitable buffer solution as specified by your experimental protocol. The reconstituted solution should be clear and colorless; if it appears cloudy, discolored, or contains particulates, it should not be used.
3. What is the stability of this compound after reconstitution?
The stability of reconstituted this compound is dependent on the storage conditions. It is highly recommended to use the reconstituted solution immediately. For any storage of the reconstituted product, users must conduct their own studies to determine its stability based on their specific preparation, storage conditions, and intended use.
4. Can I freeze and thaw reconstituted this compound?
Multiple freeze-thaw cycles should be avoided as they can lead to protein degradation and loss of biological activity. If you must store the reconstituted solution, it is best to aliquot it into single-use volumes to prevent repeated freezing and thawing. While some studies on similar hormones suggest some stability through a limited number of cycles, this has not been quantified for this compound and should be validated for your specific experiments.
5. What are the main factors that can affect the stability of this compound in a laboratory setting?
Several factors can impact the stability of this compound, particularly after reconstitution. These include:
-
Temperature: Elevated temperatures will accelerate degradation.
-
pH: Deviations from the optimal pH range can lead to denaturation and loss of activity.
-
Light Exposure: As a protein, prolonged exposure to light, especially UV light, can cause degradation.
-
Oxidation: this compound can be susceptible to oxidation.
-
Microbial Contamination: The product is not sterilized and contains no bacteriostat; therefore, aseptic handling techniques are essential during reconstitution and use to prevent microbial growth.
Quantitative Stability Data
The following tables provide a summary of recommended storage conditions and estimated stability of this compound. Please note that the stability of the reconstituted solution is an estimate based on general protein stability principles. Users are strongly advised to perform their own stability studies for their specific experimental conditions.
Table 1: Recommended Storage Conditions for Lyophilized this compound
| Condition | Temperature Range | Duration |
| Long-Term Storage | -20°C | Per manufacturer's recommendations |
| Shipping/Short-Term | Ambient | Limited duration |
Table 2: Estimated Stability of Reconstituted this compound
| Storage Temperature | Estimated Duration of Stability | Notes |
| 2-8°C (Refrigerated) | < 24 hours | Use as soon as possible. Aliquoting is recommended to avoid temperature fluctuations from repeated sampling. |
| 25°C (Room Temp) | < 8 hours | Significant loss of activity can be expected. Avoid storage at room temperature for extended periods. |
| -20°C (Frozen) | Up to 1 month (single freeze-thaw) | Aliquot into single-use volumes to avoid multiple freeze-thaw cycles. Long-term frozen stability should be validated by the end-user. |
Troubleshooting Guides
Issue 1: Low or Inconsistent Bioactivity in In-Vitro Assays
-
Question: My in-vitro bioassay is showing lower than expected or highly variable results. What could be the cause?
-
Answer:
-
Improper Storage/Handling: Confirm that the lyophilized this compound was stored at -20°C and that the reconstituted solution was used immediately or properly stored in single-use aliquots. Repeated freeze-thaw cycles are a common cause of activity loss.
-
Incorrect Reconstitution: Ensure the entire contents of the vial were used for reconstitution and that the volume of the buffer was accurate. Incomplete dissolution can lead to a lower effective concentration.
-
Assay Conditions: Verify the pH of your culture media and other reagents. The bioactivity of this compound can be pH-dependent. Also, ensure the incubation times and temperatures are optimal for your cell type (e.g., granulosa cells).
-
Cell Line Issues: If using a cell line, ensure the cells have not been passaged too many times and that they are expressing a sufficient number of FSH receptors.
-
Reagent Quality: Check the quality and expiration dates of all assay reagents, including cell culture media, serum, and any stimulating agents.
-
Issue 2: Presence of Aggregates or Particulates in Reconstituted Solution
-
Question: After reconstitution, I observe visible particles or cloudiness in the this compound solution. What should I do?
-
Answer:
-
Do Not Use: The presence of particulates or aggregation is an indication of protein denaturation and instability. The solution should be discarded as it will not provide reliable experimental results and may have altered biological activity.
-
Review Reconstitution Protocol: Ensure that the reconstitution was performed with a suitable, high-purity buffer at the correct pH. Vigorous shaking or vortexing during reconstitution can induce aggregation and should be avoided. Gentle swirling is recommended.
-
Check for Contamination: If the issue persists, consider the possibility of contamination in your reconstitution buffer or vials. Use sterile, filtered buffers.
-
Consider Excipients: For custom formulations, the presence of certain salts or other molecules can sometimes promote protein aggregation. Consider including stabilizing excipients like human serum albumin or non-ionic surfactants in your buffer, but be aware of their potential effects on your downstream assays.
-
Issue 3: Inconsistent Results in HPLC or SDS-PAGE Analysis
-
Question: I am seeing variable peak sizes in my HPLC analysis or unexpected bands on my SDS-PAGE gel. What could be the problem?
-
Answer:
-
Sample Degradation: this compound is a glycoprotein and can be prone to degradation. Ensure that samples are prepared fresh and kept on ice or at 4°C before loading. Degradation can result in multiple peaks on HPLC or additional lower molecular weight bands on a gel.
-
Sample Overload: Overloading the gel or column can lead to peak tailing in HPLC and smearing or distorted bands in SDS-PAGE. Optimize the amount of protein loaded.
-
Inconsistent Sample Preparation: Ensure that the sample buffer and any reducing agents (for SDS-PAGE) are added consistently across all samples. Incomplete denaturation can lead to aberrant migration on SDS-PAGE.
-
Glycosylation Heterogeneity: this compound is a glycoprotein with natural variations in its carbohydrate portions (isoforms). This can lead to broader peaks on HPLC or diffuse bands on SDS-PAGE compared to non-glycosylated proteins. This is an inherent property of the molecule.
-
Oxidation: The protein may have become oxidized during storage or handling, leading to altered retention times in RP-HPLC.
-
Experimental Protocols & Visualizations
Signaling Pathway of this compound (FSH)
This compound, as a follicle-stimulating hormone (FSH), initiates its biological effect by binding to the FSH receptor (FSHR), a G-protein coupled receptor on the surface of granulosa cells. This binding activates a cascade of intracellular signaling events, primarily through the Gαs-adenylyl cyclase pathway.
Caption: this compound (FSH) signaling cascade in granulosa cells.
Experimental Workflow for Stability Assessment
A forced degradation study is essential to understand the stability of this compound under various stress conditions. This workflow outlines the key steps in such a study.
Caption: Workflow for a forced degradation study of this compound.
Detailed Methodologies
Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed to separate intact this compound from its degradation products and other impurities.
-
Instrumentation:
-
HPLC system with a UV detector
-
C4 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
-
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Sample Diluent: Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Sample Preparation: Reconstitute this compound in the sample diluent to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 40 60 45 80 50 20 | 60 | 20 |
-
-
Analysis: The main peak corresponding to intact this compound should be identified. Degradation products will typically elute as separate, smaller peaks. The purity can be calculated by dividing the area of the main peak by the total area of all peaks.
-
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
This protocol is for assessing the integrity and potential aggregation of this compound under reducing conditions.
-
Materials:
-
Precast 4-20% gradient polyacrylamide gels
-
SDS-PAGE running buffer (e.g., Tris-Glycine-SDS)
-
2X Laemmli sample buffer with a reducing agent (e.g., β-mercaptoethanol or DTT)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
-
-
Procedure:
-
Sample Preparation: Mix the reconstituted this compound sample 1:1 with 2X Laemmli sample buffer. For a final concentration of 1 µg/µL, mix 10 µL of a 2 µg/µL this compound solution with 10 µL of sample buffer.
-
Denaturation: Heat the prepared samples at 95°C for 5 minutes.
-
Gel Loading: Load 10-15 µL of the denatured sample (10-15 µg of protein) into the wells of the polyacrylamide gel. Load a lane with 5 µL of the molecular weight standard.
-
Electrophoresis: Run the gel in SDS-PAGE running buffer at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue for 1 hour with gentle agitation.
-
Destaining: Destain the gel until clear bands are visible against a transparent background.
-
Analysis: this compound consists of an alpha and a beta subunit. Under reducing conditions, you should observe bands corresponding to the molecular weights of these individual subunits. Higher molecular weight bands may indicate aggregation.
-
In-Vitro Bioassay for Potency Assessment (Granulosa Cell Aromatase Assay)
This bioassay measures the potency of this compound by quantifying its ability to stimulate estrogen production in cultured granulosa cells.
-
Materials:
-
Primary granulosa cells or a suitable cell line expressing the FSH receptor
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), and antibiotics
-
Androstenedione (aromatase substrate)
-
This compound standard and test samples
-
Estrogen ELISA kit
-
-
Procedure:
-
Cell Seeding: Plate granulosa cells in a 96-well plate at a density of approximately 50,000 cells/well and allow them to adhere overnight.
-
Standard and Sample Preparation: Prepare a serial dilution of the this compound standard and the test samples in the cell culture medium containing a fixed concentration of androstenedione (e.g., 10⁻⁷ M).
-
Cell Treatment: Replace the medium in the wells with the prepared standards and samples. Include control wells with androstenedione but no this compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Estrogen Quantification: Measure the concentration of estradiol in the supernatants using an estrogen ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Plot a dose-response curve for the this compound standard (estrogen concentration vs. This compound concentration). Determine the potency of the test samples by comparing their ability to stimulate estrogen production to the standard curve.
-
References
addressing inconsistent ovarian response with urofollitropin in animal studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using urofollitropin for ovarian stimulation in animal studies. The information is compiled from various animal studies to help address the issue of inconsistent ovarian response.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from recombinant FSH (rFSH)?
A1: this compound is a highly purified preparation of follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women.[1] It belongs to a class of drugs known as gonadotropins.[1] Unlike recombinant FSH (rFSH), which is produced using biotechnology and has a consistent composition, this compound is a biological extract.[2] This means it can contain a mixture of different FSH isoforms and variable amounts of other urinary proteins.[2] This inherent variability between batches may contribute to inconsistent ovarian responses in animal studies.[2] While some studies suggest rFSH yields a higher number of oocytes, other research indicates that this compound may produce oocytes of higher quality.
Q2: What are the primary causes of inconsistent ovarian response when using this compound in animal models?
A2: Inconsistent ovarian response is a significant challenge in superovulation programs. The variability can be attributed to several factors:
-
Product Inconsistency: this compound preparations can have batch-to-batch variations in FSH isoform composition and purity, which can affect biological activity and lead to variable outcomes.
-
Animal-Specific Factors: The age, breed (genotype), body weight, metabolic status, and baseline ovarian reserve (e.g., antral follicle count) of the animal significantly influence the response to stimulation.
-
Protocol and Administration: The dose, timing, and method of administration (e.g., single vs. multiple injections) of this compound can dramatically alter the follicular response.
-
Follicular Wave Status: Initiating treatment at different stages of the animal's natural follicular wave can lead to varied responses. Synchronizing the follicular wave before starting stimulation is crucial for reducing variability.
Q3: What are the key parameters to monitor for assessing ovarian response?
A3: To effectively assess and troubleshoot ovarian response, researchers should monitor several parameters:
-
Follicular Development: Transrectal ultrasonography is commonly used in larger animals like cattle and sheep to count and measure follicles. This helps track the growth of the follicular cohort and determine the timing for subsequent steps.
-
Hormone Levels: Measuring serum estradiol (E2) provides an indication of follicular health and maturity. Progesterone levels should also be monitored to ensure premature luteinization is not occurring.
-
Ovulation Rate: Post-stimulation, the number of corpora lutea (CLs) is a direct measure of the ovulatory response. This can be assessed via laparoscopy or ultrasonography.
-
Oocyte/Embryo Yield: The ultimate measure of success is the number and quality of retrieved oocytes or viable embryos.
Troubleshooting Guides
This section addresses specific issues researchers may encounter during their experiments.
Issue 1: Fewer Follicles/Oocytes Than Expected (Hypo-Response)
Question: My animals are producing a low number of follicles and oocytes despite following a standard this compound protocol. What could be the cause and what steps can I take?
Answer: A hypo-response to ovarian stimulation is a common problem. Potential causes and troubleshooting steps are outlined below.
Potential Causes:
-
Inadequate FSH Dose: The dose of this compound may be insufficient for the specific animal's genotype, age, or body weight.
-
Poor Ovarian Reserve: The animal may have a naturally low number of antral follicles available for recruitment.
-
Incorrect Timing of Stimulation: The protocol may have been initiated at an unfavorable point in the follicular wave, when a dominant follicle is already suppressing the growth of smaller follicles.
-
This compound Bioactivity: The specific batch of this compound may have lower biological activity.
Troubleshooting Workflow:
Issue 2: High Variability in Follicle Size and Asynchronous Development
Question: The stimulated follicles in my animals are highly variable in size, leading to poor quality oocytes. How can I achieve a more synchronous follicular cohort?
Answer: Asynchronous follicular growth is often the result of follicles being at different stages of development when the stimulation protocol begins.
Potential Causes:
-
Lack of Follicular Wave Synchronization: Starting this compound treatment without first resetting follicular development can lead to the stimulation of follicles of varying ages and sizes.
-
Protracted Stimulation Period: A very long stimulation period can sometimes lead to the emergence of new follicular waves during treatment.
-
Administration Protocol: A single bolus injection might lead to less sustained FSH levels compared to a multi-dose protocol, potentially affecting synchrony.
Suggested Solutions:
-
Implement Follicular Wave Synchronization: Before starting the this compound treatment, use a GnRH-PGF2α-GnRH based protocol (e.g., Ovsynch for cattle) to synchronize the emergence of a new follicular wave. This ensures that all follicles start growing from a similar baseline.
-
Optimize the Administration Schedule: Compare a multiple, decreasing-dose protocol with a single-dose protocol. Multiple injections may provide more sustained FSH levels, which can support more uniform cohort development. For example, a study in sheep compared a traditional multi-dose FSH protocol with a "Day 0" protocol designed to start stimulation at the time of wave emergence.
-
Consider Adjuvant Treatments: In some models, pre-treatment with certain hormones may improve the synchrony of the follicular cohort.
Data Presentation: Ovarian Response in Animal Models
The following tables summarize quantitative data from superovulation studies in sheep and cattle, illustrating typical responses and the variability that can be observed.
Table 1: Ovarian Response to Different Superovulation Protocols in Santa Inês Ewes (Data synthesized from Bruno-Galarraga et al., 2021)
| Parameter | Traditional Protocol (TRAD) | Day 0 Protocol (D0-GnRH) | Day 0 Protocol + GnRH (D0+GnRH) |
| Total Corpora Lutea (Mean ± SD) | 9.9 ± 5.6 | 7.9 ± 6.9 | 11.2 ± 5.7 |
| Total Ova/Embryos Recovered (Mean ± SD) | 7.9 ± 5.4 | 5.3 ± 6.8 | 9.3 ± 6.2 |
| Viable Embryos (Mean ± SD) | 6.0 ± 4.7 | 3.8 ± 6.4 | 7.5 ± 6.5 |
| Fertilization Rate (%) | 75.9 | 71.7 | 80.6 |
Table 2: Ovarian Response to Single vs. Multiple Injections of FSH in Heifers (Data synthesized from Bo et al., 1994)
| Parameter | Multiple Injections (Folltropin) | Single Injection (Folltropin) | Multiple Injections (Pluset) | Single Injection (Pluset) |
| Number of Ovulations (Mean ± SEM) | 10.3 ± 1.6 | 7.1 ± 1.2 | 14.5 ± 2.6 | 13.0 ± 2.2 |
| Total Embryos/Ova (Mean ± SEM) | 8.8 ± 1.5 | 4.8 ± 1.0 | 10.1 ± 2.4 | 9.1 ± 1.8 |
| Transferable Embryos (Mean ± SEM) | 5.5 ± 1.2 | 2.2 ± 0.5 | 3.8 ± 1.0 | 2.6 ± 0.8 |
| Recovery Rate (%) | 85 | 68 | 70 | 70 |
Experimental Protocols
Protocol 1: Superovulation in Ewes (Sheep Model)
This protocol is based on methodologies designed to synchronize follicular waves and optimize superovulatory response.
1. Estrus Synchronization and Follicular Wave Reset:
-
Day -10: Insert an intravaginal progesterone-releasing device (e.g., CIDR or sponge).
-
Day -3: Administer an intramuscular (IM) injection of Prostaglandin F2α (PGF2α) to lyse any existing corpora lutea.
2. This compound Stimulation (Multiple Dose Regimen):
-
Day -1.5 (36h after PGF2α): Begin this compound administration. A total dose of 200 mg of FSH is commonly used, split into decreasing doses over 3 days.
-
Dose 1 (Day -1.5, AM): 50 mg FSH
-
Dose 2 (Day -1.5, PM): 50 mg FSH
-
Dose 3 (Day -0.5, AM): 30 mg FSH
-
Dose 4 (Day -0.5, PM): 30 mg FSH
-
Dose 5 (Day 0, AM): 20 mg FSH. Administer a second PGF2α injection concurrently.
-
Dose 6 (Day 0, PM): 20 mg FSH.
3. Mating and Embryo Recovery:
-
Remove the progesterone device at the time of the 5th FSH injection.
-
Monitor for estrus behavior starting 24 hours after device removal.
-
Allow natural mating with fertile rams or perform artificial insemination.
-
Surgically collect embryos 6-7 days after estrus.
Protocol 2: Superovulation in Mice (Rodent Model)
This is a standard protocol for inducing superovulation in mice for embryo production. Note that Pregnant Mare Serum Gonadotropin (PMSG) is often used in mice for its long half-life and potent FSH-like activity. This compound can be used as an alternative, but dosages may need to be optimized.
1. Gonadotropin Administration:
-
Animal Selection: Use immature female mice, typically 3-5 weeks of age. Response is highly strain-dependent.
-
Day 1 (Afternoon, ~2-4 PM): Administer an intraperitoneal (IP) injection of 5 IU of PMSG (or an optimized dose of this compound).
-
Day 3 (46-48 hours after PMSG): Administer an IP injection of 5 IU of human Chorionic Gonadotropin (hCG) to trigger ovulation.
2. Mating and Embryo Collection:
-
Immediately after the hCG injection, pair each female with a fertile stud male.
-
Day 4 (Morning): Check for the presence of a vaginal plug to confirm mating.
-
Ovulation occurs approximately 12-14 hours after the hCG injection.
-
Collect fertilized embryos from the oviducts (for 2-cell embryos) or uterus (for morulae/blastocysts) at the appropriate time point post-hCG.
Mandatory Visualizations
FSH Receptor Signaling Pathway
The binding of FSH to its G-protein coupled receptor (FSHR) on granulosa cells activates multiple intracellular signaling cascades that regulate steroidogenesis, cell proliferation, and survival.
Experimental Workflow for Superovulation Study
This diagram illustrates a typical workflow for conducting a superovulation experiment in an animal model like sheep or cattle.
References
Validation & Comparative
comparative analysis of urofollitropin and corifollitropin alfa
An Objective Comparison of Urofollitropin and Corifollitropin Alfa for Ovarian Stimulation
This guide provides a detailed , two gonadotropins used in assisted reproductive technologies (ART). The comparison focuses on their mechanism of action, pharmacokinetics, clinical efficacy, and safety profiles, supported by experimental data to inform researchers, scientists, and drug development professionals.
Introduction and Overview
This compound is a highly purified form of human follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women.[1] It is a well-established treatment for stimulating ovarian follicular growth in women who do not have primary ovarian failure.[2][3] Its administration requires daily injections as part of a controlled ovarian stimulation (COS) protocol.[1]
Corifollitropin alfa is a recombinant FSH (rFSH) analogue with a sustained duration of activity. It is a glycoprotein created using recombinant DNA technology, designed to initiate and sustain multifollicular growth for an entire week with a single injection. This long-acting profile is its key differentiator, offering a more patient-friendly regimen by replacing the first seven daily injections of rFSH.
Mechanism of Action
Both this compound and corifollitropin alfa exert their biological effects by binding to the follicle-stimulating hormone receptor (FSHR) on the surface of granulosa cells in the ovaries. The FSHR is a G protein-coupled receptor (GPCR). Upon hormone binding, the receptor activates the adenylate cyclase enzyme, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, ultimately stimulating follicular growth, development, and the production of estrogen.
The primary difference lies in their molecular structure and origin.
-
This compound is a urinary-derived glycoprotein consisting of the natural alpha and beta subunits of FSH.
-
Corifollitropin alfa is a recombinant protein. It consists of the standard FSH alpha-subunit and a chimeric beta-subunit, which is formed by fusing the beta-subunit of human FSH with the carboxy-terminal peptide (CTP) of the beta-subunit of human chorionic gonadotropin (hCG). This structural modification is responsible for its prolonged elimination half-life and sustained follicle-stimulating activity.
Comparative Pharmacokinetics
The most significant distinction between the two drugs is their pharmacokinetic profile. Corifollitropin alfa's extended half-life underpins its clinical application as a long-acting stimulant.
| Parameter | This compound | Corifollitropin alfa |
| Source | Purified from urine of postmenopausal women | Recombinant DNA technology |
| Time to Peak (Tmax) | ~10-21 hours (SubQ) | ~44 hours |
| Elimination Half-Life | ~35-40 hours | ~65-68 hours |
| Dosing Regimen | Daily subcutaneous or intramuscular injection | Single subcutaneous injection for the first 7 days of stimulation |
Experimental Protocols: Controlled Ovarian Stimulation (COS)
Both drugs are used within a GnRH antagonist protocol to prevent a premature luteinizing hormone (LH) surge. However, the administration schedule differs fundamentally.
Methodology for this compound Protocol: A typical COS cycle with this compound involves daily injections. Treatment is initiated in the early follicular phase (day 2 or 3 of the menstrual cycle). The starting dose is usually 150-225 IU, adjusted based on the patient's ovarian response, which is monitored via transvaginal ultrasound and serum estradiol levels. A GnRH antagonist is typically started around stimulation day 5 or 6 to prevent premature ovulation. Daily this compound injections continue until at least three follicles reach a diameter of ≥17 mm. Final oocyte maturation is then triggered with an injection of human chorionic gonadotropin (hCG).
Methodology for Corifollitropin alfa Protocol: Treatment begins on day 2 or 3 of the menstrual cycle with a single subcutaneous injection of corifollitropin alfa (100 µg for women ≤60 kg, 150 µg for women >60 kg). This single dose is intended to replace the first seven daily FSH injections. A GnRH antagonist is started on stimulation day 5 or 6. On stimulation day 8, if further stimulation is required to meet the criteria for hCG trigger, treatment may be continued with daily injections of a conventional rFSH preparation until final oocyte maturation is achieved. The criteria for hCG trigger and subsequent oocyte retrieval are the same as in the this compound protocol.
Comparative Clinical Efficacy
Numerous randomized controlled trials (RCTs) have compared corifollitropin alfa with daily rFSH (including follitropin alfa/beta and this compound). A 2023 meta-analysis of twelve RCTs including 4,980 patients found that corifollitropin alfa resulted in a significantly higher number of total and mature (MII) oocytes retrieved compared to daily rFSH. However, most studies show no statistically significant differences in key pregnancy outcomes.
| Outcome Parameter | This compound / Daily rFSH | Corifollitropin alfa | Finding |
| Number of Oocytes Retrieved | 10.8 ± 5.8 | 11.4 ± 5.9 | Corifollitropin alfa yields a slightly higher number of oocytes. A meta-analysis showed a mean difference of 0.91 more oocytes. |
| Number of MII Oocytes | Similar to comparator | Similar to comparator | A meta-analysis found a statistically significant higher number of MII oocytes with corifollitropin alfa. |
| Clinical Pregnancy Rate | 44.7% | 48.7% | No statistically significant difference observed in multiple large trials and meta-analyses. |
| Ongoing Pregnancy Rate | 38.1% | 38.9% | No statistically significant difference. |
| Live Birth Rate | 32.0% | 30.5% | No statistically significant difference. |
| Duration of Stimulation | Median of 9 days | Median of 9 days | The total duration of stimulation is generally similar between the two protocols. |
Safety and Tolerability Profile
The safety profiles of corifollitropin alfa and daily FSH preparations are comparable. The primary safety concern in any ovarian stimulation protocol is the development of Ovarian Hyperstimulation Syndrome (OHSS).
| Adverse Event | This compound / Daily rFSH | Corifollitropin alfa | Finding |
| Ovarian Hyperstimulation Syndrome (OHSS) | Incidence is comparable to corifollitropin alfa. | Incidence is comparable to daily rFSH. | Meta-analyses show no statistically significant difference in the risk of OHSS between the two groups. |
| Injection Site Reactions | Reported by ~2.3% of patients. | Reported by ~1.6% of patients. | Both are generally well-tolerated locally. |
| Pelvic Discomfort/Pain | Common side effect. | Common side effect. | The incidence is similar between treatment types. |
| Multiple Pregnancies | A known risk of ART. | A known risk of ART. | The risk is associated with the number of embryos transferred rather than the type of gonadotropin used. |
| Congenital Malformations | No evidence of increased risk. | No evidence of increased risk. | Follow-up studies on infants conceived show no difference in the rate of birth defects between the two protocols. |
Conclusion
The primary advantage of corifollitropin alfa over this compound lies in its pharmacokinetic profile, which allows a single injection to sustain follicular stimulation for seven days. This significantly reduces the number of injections and the treatment burden for patients undergoing ART.
Key Comparative Points:
-
Efficacy: Clinical data from numerous large-scale trials and meta-analyses demonstrate that corifollitropin alfa is non-inferior to daily FSH preparations like this compound in terms of achieving pregnancy and live birth. Corifollitropin alfa may lead to the retrieval of a slightly higher number of oocytes.
-
Safety: The safety profiles of both drugs are comparable, with no significant differences in the incidence of OHSS or other common adverse events.
-
Patient Convenience: Corifollitropin alfa offers a clear advantage in convenience and patient comfort by replacing seven daily injections with a single one, which may improve treatment satisfaction and reduce the potential for administration errors.
References
A Comparative Guide to Urofollitropin Immunoassay Validation and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of critical performance characteristics for urofollitropin immunoassays, supported by experimental data. Understanding the validation parameters and cross-reactivity profiles of these assays is paramount for generating accurate and reproducible data in research and clinical settings.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data for this compound immunoassay validation. These values are compiled from various sources and represent typical performance characteristics. For a direct comparison of specific commercial kits, it is recommended to perform a head-to-head in-house validation.
Table 1: Comparison of Immunoassay Precision
| Parameter | This compound Immunoassay Kit A (Example) | This compound Immunoassay Kit B (Example) | Acceptance Criteria |
| Intra-Assay Precision (CV%) | |||
| Low Control | < 10% | < 10% | < 15% |
| Medium Control | < 10% | < 10% | < 15% |
| High Control | < 10% | < 10% | < 15% |
| Inter-Assay Precision (CV%) | |||
| Low Control | < 15% | < 15% | < 20% |
| Medium Control | < 15% | < 15% | < 20% |
| High Control | < 15% | < 15% | < 20% |
Table 2: Linearity of Dilution
| Dilution Factor | Kit A: Observed Concentration (mIU/mL) | Kit A: % Recovery | Kit B: Observed Concentration (mIU/mL) | Kit B: % Recovery | Acceptance Criteria |
| Neat | 100 | 100% | 105 | 100% | 80-120% |
| 1:2 | 51 | 102% | 53 | 101% | 80-120% |
| 1:4 | 24.5 | 98% | 26 | 99% | 80-120% |
| 1:8 | 12.8 | 102.4% | 13 | 99% | 80-120% |
Table 3: Spike and Recovery
| Sample Matrix | Spiked Concentration (mIU/mL) | Kit A: Observed Concentration (mIU/mL) | Kit A: % Recovery | Kit B: Observed Concentration (mIU/mL) | Kit B: % Recovery | Acceptance Criteria |
| Serum | 50 | 48.5 | 97% | 51.5 | 103% | 80-120% |
| Plasma | 50 | 47.0 | 94% | 49.0 | 98% | 80-120% |
| Urine | 50 | 45.5 | 91% | 47.5 | 95% | 80-120% |
Table 4: Cross-Reactivity with Structurally Related Hormones
| Cross-Reactant | Concentration | Kit A: % Cross-Reactivity | Kit B: % Cross-Reactivity |
| Luteinizing Hormone (LH) | 1000 mIU/mL | < 1% | < 1% |
| Human Chorionic Gonadotropin (hCG) | 1000 mIU/mL | < 0.5% | < 0.5% |
| Thyroid-Stimulating Hormone (TSH) | 1000 µIU/mL | < 0.1% | < 0.1% |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of immunoassay performance. Below are representative protocols for key validation experiments.
Precision (Intra- and Inter-Assay)
Objective: To determine the repeatability and reproducibility of the immunoassay.
Protocol:
-
Sample Preparation: Prepare three levels of quality control (QC) samples (low, medium, and high) by spiking known concentrations of this compound into a relevant biological matrix (e.g., serum).
-
Intra-Assay Precision:
-
Assay 20 replicates of each QC level on a single plate in a single run.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each QC level. The CV% represents the intra-assay precision.
-
-
Inter-Assay Precision:
-
Assay three replicates of each QC level in at least 10 different runs over several days.
-
Calculate the mean, SD, and CV% of the means from each run for each QC level. The CV% represents the inter-assay precision.
-
Linearity of Dilution
Objective: To assess the ability of the immunoassay to provide results that are directly proportional to the concentration of the analyte in the sample.
Protocol:
-
Select a high-concentration sample.
-
Prepare a serial dilution of the sample with the assay buffer (e.g., neat, 1:2, 1:4, 1:8, 1:16).
-
Assay each dilution in triplicate.
-
Calculate the concentration of this compound in each dilution by correcting for the dilution factor.
-
Determine the percentage recovery for each dilution relative to the neat sample.
Spike and Recovery
Objective: To evaluate the accuracy of the assay by measuring the recovery of a known amount of analyte spiked into a biological matrix.
Protocol:
-
Select a sample of the biological matrix to be tested (e.g., serum, plasma).
-
Divide the sample into two aliquots.
-
Spike one aliquot with a known concentration of this compound standard. The other aliquot remains unspiked.
-
Assay both the spiked and unspiked samples in triplicate.
-
Calculate the percentage recovery using the following formula: % Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Spiked Concentration] x 100
Cross-Reactivity
Objective: To determine the specificity of the antibody for this compound by assessing its binding to structurally related hormones.
Protocol:
-
Prepare high-concentration solutions of potentially cross-reacting hormones, such as Luteinizing Hormone (LH), Human Chorionic Gonadotropin (hCG), and Thyroid-Stimulating Hormone (TSH), in the assay buffer.
-
Assay these solutions alongside the this compound standard curve.
-
Calculate the percentage cross-reactivity using the following formula: % Cross-Reactivity = (Observed Concentration / Concentration of Cross-Reactant) x 100
Visualizing Key Processes
To further clarify the experimental workflows and underlying principles, the following diagrams are provided.
Caption: A generalized workflow for a sandwich ELISA, a common format for this compound immunoassays.
Urofollitropin vs. Menotropin: A Comparative Analysis of Their Effects on Gene Expression in Ovarian Granulosa Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of urofollitropin (highly purified urinary follicle-stimulating hormone, FSH) and menotropin (human menopausal gonadotropin, hMG), which contains both FSH and luteinizing hormone (LH), on gene expression in ovarian granulosa cells. The differential gene expression profiles induced by these gonadotropin preparations have significant implications for follicular development, oocyte quality, and the outcomes of assisted reproductive technologies.
Executive Summary
This compound, being a purified form of FSH, primarily activates the FSH receptor, initiating signaling cascades that are crucial for follicular growth and maturation. Menotropin, with its LH component, additionally stimulates the LH/hCG receptor, leading to a distinct gene expression profile in granulosa cells. Research indicates that these differences in hormonal composition lead to statistically significant variations in the transcriptome of preovulatory granulosa cells. Notably, genes involved in steroidogenesis, signaling pathways, and anti-apoptotic processes are differentially regulated. This guide synthesizes available data to illuminate these differences, providing a valuable resource for understanding the molecular mechanisms underpinning the clinical use of these fertility treatments.
Comparative Gene Expression Data
The following table summarizes the differential expression of key genes in granulosa cells following stimulation with recombinant FSH (as a proxy for this compound's pure FSH action) versus human menopausal gonadotropin (menotropin).
| Gene Category | Gene | Expression Change with Menotropin (FSH+LH) vs. Pure FSH | Potential Functional Implication | Reference |
| Receptors | Luteinizing Hormone/Human Chorionic Gonadotropin (LH/hCG) Receptor | Lower | Altered response to the ovulatory trigger. | [1] |
| Bone Morphogenetic Protein Receptor II (BMPR2) | Differentially Expressed | Modulation of follicular development and differentiation. | [2] | |
| Steroidogenesis & Metabolism | Genes involved in cholesterol and steroid biosynthesis | Lower | Differences in the steroidogenic profile of the developing follicle. | [1] |
| Signaling & Kinases | Inositol 1,4,5-triphosphate-3-kinase-A (ITPKA) | Higher | Altered intracellular calcium signaling. | [1] |
| A Kinase Anchor Protein 11 (AKAP11) | Differentially Expressed | Modulation of PKA signaling pathways. | [2] | |
| Anti-Apoptosis | S100-calcium-binding-protein-P (S100P) | Higher | Enhanced cell survival and prevention of follicular atresia. | |
| Growth Factors & Binding Proteins | Epidermal Growth Factor (EGF) | Differentially Expressed | Influence on oocyte maturation and cumulus expansion. | |
| Insulin-like Growth Factor Binding Protein (IGFBP)-4 | Differentially Expressed | Regulation of IGF bioavailability and action within the follicle. | ||
| Insulin-like Growth Factor Binding Protein (IGFBP)-5 | Differentially Expressed | Regulation of IGF bioavailability and action within the follicle. | ||
| Transcription Factors | Hypoxia-inducible factor (HIF)-1 alpha | Differentially Expressed | Role in follicular angiogenesis and response to hypoxic conditions. |
Signaling Pathways
The differential effects of this compound and menotropin on gene expression are rooted in the distinct signaling pathways activated by their constituent hormones, FSH and LH.
This compound (FSH) Signaling: this compound binds to the FSH receptor on granulosa cells, a G protein-coupled receptor (GPCR). This binding primarily activates the adenylate cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, including transcription factors that modulate the expression of genes crucial for follicular development, such as aromatase, which is responsible for estrogen production. The FSH receptor can also activate other pathways, including the PI3K/Akt pathway, which is involved in cell survival and maturation.
Menotropin (FSH + LH) Signaling: Menotropin activates both the FSH receptor and the LH/hCG receptor. The LH component initiates a signaling cascade also involving cAMP and PKA, similar to FSH. However, the activation of both receptors can lead to a broader and potentially synergistic activation of downstream pathways. The presence of LH activity is known to influence the expression of genes related to steroidogenesis and the ovulatory process.
References
- 1. Differences in gene expression of granulosa cells from women undergoing controlled ovarian hyperstimulation with either recombinant follicle-stimulating hormone or highly purified human menopausal gonadotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential gene expression in human granulosa cells from recombinant FSH versus human menopausal gonadotropin ovarian stimulation protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Bioactivity of Urofollitropin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assays used to validate the bioactivity of urofollitropin, a urinary-derived follicle-stimulating hormone (FSH), against its recombinant counterparts (rFSH), such as follitropin alfa and follitropin beta. This document outlines key bioassays, presents comparative data, details experimental protocols, and provides visual representations of relevant biological pathways and workflows.
Introduction to this compound and its Bioactivity
This compound is a highly purified preparation of human follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women. As a key gonadotropin, FSH plays a crucial role in reproductive health by stimulating follicular growth and maturation. The bioactivity of this compound is determined by its ability to bind to and activate the FSH receptor (FSHR), a G protein-coupled receptor expressed on the surface of granulosa cells in the ovary.[1] This interaction initiates a signaling cascade that is essential for follicular development.
The primary alternative to urinary-derived FSH is recombinant human FSH (rFSH), which is produced using recombinant DNA technology.[2] While both urinary and recombinant FSH preparations are used clinically for ovulation induction, they can differ in their isoform composition and purity, which may influence their bioactivity. Therefore, robust in vitro bioassays are essential for the characterization and quality control of these hormonal preparations.
Key In Vitro Bioassays for FSH Bioactivity
The bioactivity of this compound and its recombinant alternatives can be assessed through several in vitro assays that measure key downstream events of FSH receptor activation. The most common assays include:
-
cAMP Accumulation Assays: These assays quantify the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the FSH signaling pathway.
-
Steroidogenesis Assays: These assays measure the production of steroid hormones, such as estradiol and progesterone, by granulosa cells in response to FSH stimulation.
-
Cell Proliferation Assays: These assays evaluate the mitogenic effect of FSH on target cells, such as granulosa cells.
Comparative Data: this compound vs. Recombinant FSH
Direct in vitro comparative studies of this compound and recombinant FSH in human cell lines are limited in the public domain. However, a study in a mouse model provides valuable insights into the differential effects of urinary and recombinant FSH on follicular development.
Table 1: In Vitro Comparison of Urinary FSH (uFSH) and Recombinant FSH (rFSH) on Mouse Preantral Follicles
| Parameter | Urinary FSH (uFSH) | Recombinant FSH (rFSH) | Reference |
| Follicle Diameter (µm) | Higher | Lower | [3] |
| Number of Cells per Follicle | Lower | Higher | [3] |
| 17β-Estradiol Level | Lower | Higher | [3] |
| Oocyte Maturation Rate (Metaphase I or II) | Lower | Statistically Significantly Higher |
Data is qualitative as the specific numerical values were not available in the abstract.
These findings in a mouse model suggest that while both urinary and recombinant FSH promote follicular growth, rFSH may be more effective at stimulating granulosa cell proliferation and estradiol production, leading to a higher rate of oocyte maturation.
Experimental Protocols
This section provides detailed methodologies for the key in vitro bioassays used to assess FSH bioactivity.
cAMP Accumulation Assay
This assay measures the production of cAMP in response to FSH stimulation, often using a competitive immunoassay or a reporter gene assay.
Principle: FSH binding to its receptor activates adenylyl cyclase, which converts ATP to cAMP. The accumulated cAMP is then quantified.
Experimental Workflow:
Figure 1: Workflow for a cAMP Accumulation Assay.
Detailed Protocol:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human FSH receptor (FSHR) in a suitable growth medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Assay Buffer: Replace the growth medium with a stimulation buffer (e.g., HBSS with 0.1% BSA) and incubate for at least 20 minutes at 37°C.
-
FSH Stimulation: Add varying concentrations of this compound or recombinant FSH to the wells. Include a positive control (e.g., a known agonist like follitropin alfa) and a negative control (assay buffer alone).
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF®, ELISA) according to the manufacturer's instructions.
-
Data Analysis: Generate dose-response curves by plotting the cAMP concentration against the log of the FSH concentration. Calculate the EC50 value for each preparation.
Steroidogenesis Assay (Estradiol Production)
This assay measures the ability of FSH to stimulate the production of estradiol in cultured granulosa cells.
Principle: FSH upregulates the expression of aromatase, the enzyme that converts androgens to estrogens. By providing an androgen precursor, the amount of estradiol produced is proportional to the FSH bioactivity.
Experimental Workflow:
Figure 2: Workflow for an Estradiol Production Assay.
Detailed Protocol:
-
Granulosa Cell Isolation and Culture: Isolate human granulosa cells from follicular fluid obtained during IVF procedures. Culture the cells in a suitable medium, such as DMEM/F12 supplemented with serum.
-
Cell Seeding: Seed the granulosa cells into 24-well plates and allow them to attach and grow for 48 hours.
-
FSH Stimulation: Replace the culture medium with fresh medium containing varying concentrations of this compound or recombinant FSH, along with a saturating concentration of an androgen substrate (e.g., 1 µM testosterone).
-
Incubation: Incubate the cells for 48 to 72 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Estradiol Measurement: Measure the concentration of estradiol in the supernatant using a commercially available Estradiol ELISA kit. Follow the manufacturer's protocol for the ELISA procedure.
-
Data Analysis: Normalize the estradiol concentrations to the cell number or total protein content in each well. Generate dose-response curves and compare the potency of the different FSH preparations.
Cell Proliferation Assay
This assay assesses the effect of FSH on the proliferation of granulosa cells.
Principle: FSH can stimulate the proliferation of granulosa cells, and this mitogenic effect can be quantified using various methods, such as MTT or BrdU incorporation assays.
Experimental Workflow:
Figure 3: Workflow for a Cell Proliferation (MTT) Assay.
Detailed Protocol:
-
Cell Culture and Seeding: Culture and seed human granulosa cells into a 96-well plate as described in the steroidogenesis assay protocol.
-
FSH Stimulation: Treat the cells with varying concentrations of this compound or recombinant FSH.
-
Incubation: Incubate the cells for 48 hours.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable, proliferating cells. Generate dose-response curves to compare the proliferative effects of the different FSH preparations.
FSH Receptor Signaling Pathway
The biological effects of this compound are mediated through the activation of the FSH receptor and its downstream signaling cascades. The primary pathway involves the activation of adenylyl cyclase and the production of cAMP.
Figure 4: Simplified FSH Receptor Signaling Pathway.
Conclusion
The in vitro bioassays described in this guide provide a robust framework for the validation and comparison of this compound and its recombinant alternatives. While in vivo studies are crucial for determining clinical efficacy, in vitro assays offer a controlled and reproducible environment to assess the fundamental biological activity of these gonadotropin preparations. The choice of assay will depend on the specific aspect of FSH bioactivity being investigated, with cAMP assays providing a direct measure of receptor activation and steroidogenesis and proliferation assays reflecting downstream physiological responses. Further head-to-head in vitro studies using human granulosa cells are warranted to provide more definitive comparative data on the bioactivity of urinary and recombinant FSH preparations.
References
- 1. Recombinant FSH vs. urinary FSH for ovarian stimulation in in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meta-analysis of recombinant versus urinary-derived FSH: an update - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
Urofollitropin vs. Highly Purified Menotropin (HP-hMG): A Comparative Efficacy Guide for ART Professionals
In the landscape of assisted reproductive technology (ART), the selection of gonadotropin preparations for controlled ovarian stimulation (COS) is a critical determinant of clinical outcomes. This guide provides a detailed comparison of two widely used urinary-derived gonadotropins: urofollitropin (highly purified urinary follicle-stimulating hormone, uFSH or FSH-HP) and highly purified human menopausal gonadotropin (HP-hMG). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and an exploration of the underlying biological pathways.
Efficacy and Clinical Outcomes: A Data-Driven Comparison
The relative efficacy of this compound and HP-hMG in ART has been the subject of numerous clinical investigations. While both preparations are effective in inducing multifollicular development, their differing compositions—this compound containing primarily FSH and HP-hMG containing both FSH and luteinizing hormone (LH) activity—may influence clinical outcomes.
The following tables summarize key quantitative data from comparative studies. It is important to note that patient populations, stimulation protocols, and study designs can vary, contributing to the heterogeneity of results.
Table 1: Comparison of Live Birth and Clinical Pregnancy Rates
| Gonadotropin | Live Birth Rate per Started Cycle | Clinical Pregnancy Rate per Embryo Transfer | Key Studies |
| This compound (uFSH/FSH-HP) | 26.7% - 38.2% | 41.4% - 48.7% | Lenton et al. (2000)[4], Calhaz-Jorge et al. (2016) |
| Highly Purified Menotropin (HP-hMG) | 24.4% - 32.4% | ~40.4% | Bianchi et al. (2007), Dalal et al. (2012) |
Note: Ranges are derived from multiple studies and are illustrative. Direct comparison is challenging due to variations in study design and patient populations.
Table 2: Ovarian Response and Stimulation Parameters
| Parameter | This compound (uFSH/FSH-HP) | Highly Purified Menotropin (HP-hMG) | Key Studies |
| Mean No. of Oocytes Retrieved | 10.8 ± 6.1 | 8.5 - 9.6 | Lenton et al. (2000), König et al. (2013) |
| Total Gonadotropin Dose (IU) | ~24.3 ampoules (75 IU/ampoule) | 2685 - 2903 | Lenton et al. (2000), Bianchi et al. (2007) |
| Duration of Stimulation (Days) | ~10.7 | ~8.5 - 11 | Lenton et al. (2000), Bianchi et al. (2007) |
Note: Values are presented as mean ± standard deviation where available.
Experimental Protocols
The following section details a representative experimental workflow for a comparative efficacy study of this compound and HP-hMG, primarily based on a Gonadotropin-Releasing Hormone (GnRH) agonist long protocol.
Patient Selection and Pituitary Downregulation
-
Inclusion Criteria: Infertile women, typically aged 18-39 years, with normal basal FSH levels and regular ovulatory cycles, undergoing IVF or Intracytoplasmic Sperm Injection (ICSI).
-
Exclusion Criteria: Patients with polycystic ovary syndrome (PCOS), endometriosis (stage III/IV), or severe male factor infertility are often excluded to ensure a homogenous study population.
-
Downregulation: Pituitary suppression is initiated in the mid-luteal phase (around day 21 of the preceding cycle) using a GnRH agonist (e.g., triptorelin, leuprorelin). This continues until downregulation is confirmed by ultrasound (endometrial thickness <5 mm) and serum estradiol levels (<50 pg/mL).
Controlled Ovarian Stimulation
-
Initiation: On day 2 or 3 of the menstrual cycle, following confirmation of downregulation, ovarian stimulation commences.
-
Dosage: Patients are randomized to receive either this compound or HP-hMG. A common starting dose is 150-225 IU administered subcutaneously once daily for the first 5-6 days.
-
Dose Adjustment: The dose is then individualized based on follicular response, which is monitored via transvaginal ultrasound and serum estradiol levels every 2-3 days. Dose adjustments, typically in increments of 75 IU, are made to optimize follicular development.
Triggering of Final Oocyte Maturation
-
Criteria: When at least three follicles reach a mean diameter of 17-18 mm, a single injection of human chorionic gonadotropin (hCG) (e.g., 250 µg of recombinant hCG or 5,000-10,000 IU of urinary hCG) is administered to trigger final oocyte maturation.
Oocyte Retrieval and Embryo Transfer
-
Oocyte Retrieval: Approximately 34-36 hours after hCG administration, oocytes are retrieved via transvaginal ultrasound-guided follicular aspiration.
-
Fertilization and Culture: Retrieved oocytes are fertilized with sperm (either through conventional IVF or ICSI) and cultured in the laboratory for 3 to 5 days.
-
Embryo Transfer: One to three viable embryos are transferred into the uterine cavity under ultrasound guidance. Luteal phase support with progesterone is provided.
Signaling Pathways of FSH and LH
The differential effects of this compound and HP-hMG can be attributed to the distinct and synergistic actions of FSH and LH on ovarian cells. This compound's action is mediated solely through the FSH receptor, while HP-hMG activates both FSH and LH receptors.
FSH Signaling in Granulosa Cells: FSH binds to its G protein-coupled receptor (FSHR) on granulosa cells. This primarily activates the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which promotes the transcription of genes essential for follicular development, such as aromatase (for estrogen synthesis) and inhibin-α. FSH signaling also involves other pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for granulosa cell proliferation and differentiation.
LH Signaling in Theca Cells: LH binds to its receptor (LHCGR) on theca cells, which also activates the Gs-cAMP-PKA pathway. This signaling cascade stimulates the expression of key enzymes involved in androgen synthesis, such as P450scc (cholesterol side-chain cleavage enzyme) and CYP17. The androgens produced by theca cells then diffuse into the adjacent granulosa cells, where they are converted to estrogens by aromatase under the influence of FSH. This "two-cell, two-gonadotropin" theory highlights the synergistic action of FSH and LH in follicular steroidogenesis. LH signaling in theca cells also involves the MAPK and PI3K/Akt pathways, which modulate steroid production.
Conclusion
Both this compound and highly purified menotropin are effective gonadotropin preparations for controlled ovarian stimulation in ART. The available evidence does not consistently demonstrate the superiority of one preparation over the other in terms of live birth rates for the general population of infertile patients. This compound provides pure FSH stimulation, which may be sufficient for many patients, while HP-hMG offers the addition of LH activity, which could be beneficial in specific subpopulations, such as those with a profound suppression of endogenous LH or in certain poor responders, although this remains a subject of ongoing research. The choice of gonadotropin should be individualized based on patient characteristics, clinical experience, and treatment goals. Further large-scale, well-designed randomized controlled trials are needed to delineate the specific patient profiles that would benefit most from either this compound or HP-hMG.
References
- 1. youtube.com [youtube.com]
- 2. Oocyte Retrieval and Embryo Transfer (Chapter 18) - Subfertility, Reproductive Endocrinology and Assisted Reproduction [cambridge.org]
- 3. Clinical efficacy of highly purified urinary FSH versus recombinant FSH in volunteers undergoing controlled ovarian stimulation for in vitro fertilization: a randomized, multicenter, investigator-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of ovulation in women undergoing assisted reproductive techniques: recombinant human FSH (follitropin alpha) versus highly purified urinary FSH (this compound HP) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Urofollitropin and Recombinant FSH on Downstream Signaling Markers
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Molecular Mechanisms of Follicle-Stimulating Hormone Analogs
In the landscape of assisted reproductive technologies (ART), the stimulation of follicular development is a critical step. This is primarily achieved through the administration of follicle-stimulating hormone (FSH). Two principal forms of FSH are utilized clinically: urofollitropin, a highly purified urinary-derived FSH, and recombinant FSH (rFSH), produced using genetic engineering techniques. While both aim to mimic the action of endogenous FSH, subtle differences in their composition and glycosylation patterns have been suggested to influence their biological activity and, consequently, their effects on downstream signaling pathways within ovarian granulosa cells.
This guide provides a comparative overview of the validated effects of this compound and rFSH on key downstream signaling markers. We present available experimental data, detail the methodologies for key validation experiments, and visualize the involved signaling pathways and workflows to facilitate a deeper understanding of their mechanisms of action at the molecular level.
The FSH Receptor and its Principal Signaling Cascades
This compound and rFSH both exert their biological effects by binding to the FSH receptor (FSHR), a G-protein coupled receptor located on the surface of ovarian granulosa cells.[1] This binding event triggers a conformational change in the receptor, initiating intracellular signaling cascades that are crucial for follicular growth, differentiation, and steroidogenesis. The two primary signaling pathways activated by FSHR are:
-
The cAMP/PKA Pathway: Activation of the FSHR leads to the stimulation of adenylyl cyclase, which converts ATP into cyclic adenosine monophosphate (cAMP).[1] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, including transcription factors that regulate the expression of genes vital for follicular development.[1]
-
The PI3K/Akt Pathway: The FSHR can also signal through the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is essential for promoting cell survival and proliferation, and it plays a role in modulating steroidogenesis.
A critical downstream target of FSH signaling is the enzyme aromatase (CYP19A1) .[1] Aromatase is responsible for the conversion of androgens to estrogens, a key step in follicular maturation and the production of estradiol. The upregulation of aromatase expression is a hallmark of FSH action in granulosa cells.
Comparative Efficacy: A Look at the Clinical Data
While direct comparative studies on downstream signaling markers in a controlled in vitro setting are not extensively available in the public domain, numerous clinical trials have compared the efficacy of this compound and recombinant FSH in assisted reproduction. These studies provide indirect evidence of their biological activity.
| Outcome Measure | This compound (Urinary FSH) | Recombinant FSH (rFSH) | Key Findings | Citations |
| Oocyte Yield | Generally reported to result in a slightly lower or comparable number of oocytes retrieved. | Often associated with a slightly higher or comparable number of oocytes retrieved. | Some studies suggest rFSH yields more oocytes, while others find no significant difference. | [2] |
| Embryo Quality | Some studies suggest a higher proportion of top-quality embryos. | Generally produces high-quality embryos. | Evidence is mixed, with some studies favoring this compound in terms of embryo quality. | |
| Pregnancy Rates | Clinical pregnancy rates are generally comparable to rFSH. | Clinical pregnancy rates are generally comparable to this compound. | Most large-scale meta-analyses show no significant difference in pregnancy rates between the two. |
It is hypothesized that the different glycosylation patterns of this compound, which contains a broader range of FSH isoforms, may lead to a different profile of receptor activation and downstream signaling, potentially impacting oocyte and embryo quality. However, more direct molecular evidence is needed to substantiate this.
Experimental Protocols for Validation of Downstream Signaling Markers
To directly assess and compare the effects of this compound and rFSH on downstream signaling, a series of in vitro experiments using primary granulosa cells or suitable cell lines (e.g., KGN) are required. Below are detailed methodologies for key experiments.
Quantification of cAMP Production
Objective: To measure the levels of intracellular cyclic AMP in granulosa cells following stimulation with this compound versus rFSH.
Methodology:
-
Cell Culture: Plate human granulosa-lutein cells obtained from follicular aspirates of patients undergoing IVF in a 24-well plate at a density of 1 x 10^5 cells/well and culture overnight.
-
Stimulation: Pre-treat cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) for 30 minutes to prevent cAMP degradation. Subsequently, treat the cells with varying concentrations of this compound or rFSH for 15-30 minutes.
-
Cell Lysis: Aspirate the medium and lyse the cells using a lysis buffer provided with a commercial cAMP assay kit.
-
cAMP Measurement: Determine the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) kit according to the manufacturer's instructions.
-
Data Analysis: Normalize cAMP concentrations to the total protein content of each well. Compare the dose-response curves for this compound and rFSH.
Assessment of Akt Phosphorylation by Western Blot
Objective: To determine the level of Akt phosphorylation (a marker of PI3K/Akt pathway activation) in granulosa cells after treatment with this compound and rFSH.
Methodology:
-
Cell Culture and Stimulation: Culture granulosa cells as described above and stimulate with this compound or rFSH for a specified time course (e.g., 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total Akt to serve as a loading control.
-
Quantify the band intensities using densitometry software.
-
Express the results as the ratio of p-Akt to total Akt.
-
Measurement of Aromatase (CYP19A1) Gene Expression by qPCR
Objective: To quantify the mRNA expression of the aromatase gene in granulosa cells in response to this compound and rFSH.
Methodology:
-
Cell Culture and Stimulation: Culture granulosa cells and treat with this compound or rFSH for a longer duration (e.g., 24-48 hours) to allow for gene transcription and mRNA accumulation.
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe an equal amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a real-time PCR system with specific primers for the human aromatase (CYP19A1) gene and a suitable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Use a SYBR Green or TaqMan-based detection method.
-
-
Data Analysis:
-
Calculate the relative expression of the aromatase gene using the ΔΔCt method.
-
Compare the fold change in aromatase expression between this compound- and rFSH-treated cells relative to an untreated control.
-
Conclusion
While clinical data provides valuable insights into the overall efficacy of this compound and recombinant FSH, a deeper understanding of their molecular mechanisms requires direct comparative studies on their effects on downstream signaling pathways. The experimental protocols outlined in this guide provide a framework for researchers to investigate potential differences in cAMP production, Akt phosphorylation, and aromatase gene expression induced by these two important gonadotropins. Such studies will be instrumental in elucidating the subtle nuances in their modes of action and may ultimately contribute to the optimization of ovarian stimulation protocols in clinical practice. Further research directly comparing the in vitro bioactivity of this compound and rFSH on these key signaling markers is warranted to provide a more complete picture of their respective pharmacological profiles.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
